molecular formula C27H20N6O B15605510 Mps-BAY1

Mps-BAY1

Katalognummer: B15605510
Molekulargewicht: 444.5 g/mol
InChI-Schlüssel: RPGJGJRXGBZPLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Mps-BAY1 is a useful research compound. Its molecular formula is C27H20N6O and its molecular weight is 444.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C27H20N6O

Molekulargewicht

444.5 g/mol

IUPAC-Name

N-[4-[2-(2-cyanoanilino)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]phenyl]-2-phenylacetamide

InChI

InChI=1S/C27H20N6O/c28-17-21-8-4-5-9-24(21)30-27-31-25-15-12-22(18-33(25)32-27)20-10-13-23(14-11-20)29-26(34)16-19-6-2-1-3-7-19/h1-15,18H,16H2,(H,29,34)(H,30,32)

InChI-Schlüssel

RPGJGJRXGBZPLW-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

BAY 1217389: A Technical Guide to its Signaling Pathway Involvement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 1217389 is a potent and selective, orally bioavailable small-molecule inhibitor of the serine/threonine kinase Monopolar Spindle 1 (Mps1, also known as TTK). Mps1 is a critical component of the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[1][2] In numerous cancer types, Mps1 is overexpressed, correlating with tumor aggressiveness and aneuploidy.[3] Inhibition of Mps1 represents a promising therapeutic strategy by forcing cancer cells to prematurely exit mitosis, leading to chromosomal missegregation, aneuploidy, and ultimately, cell death—a process known as mitotic catastrophe.[1][2][4] This technical guide provides a comprehensive overview of the signaling pathway involvement of BAY 1217389, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Abrogation of the Spindle Assembly Checkpoint

The primary signaling pathway disrupted by BAY 1217389 is the Spindle Assembly Checkpoint (SAC). The SAC is a complex signaling network that delays the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle. Mps1 plays a pivotal role in this process by phosphorylating downstream targets to initiate and maintain the mitotic checkpoint.

BAY 1217389 competitively binds to the ATP-binding site of Mps1 kinase, inhibiting its catalytic activity.[3][5] This inhibition prevents the phosphorylation of key SAC proteins, effectively silencing the checkpoint. Consequently, even in the presence of unattached or improperly attached chromosomes, the cell is driven prematurely into anaphase. This "mitotic breakthrough" leads to severe chromosomal segregation errors, resulting in the formation of multinucleated cells and aneuploidy, which ultimately triggers apoptotic cell death.[1][6][7]

Quantitative Data

The following tables summarize the key quantitative data for BAY 1217389 from various preclinical and clinical studies.

ParameterValueAssay TypeReference
IC50 (Mps1) 0.63 ± 0.27 nMCell-free biochemical[6]
Median IC50 (Cell Proliferation) 6.7 nM (range 3 to >300 nM)In vitro cellular[6]
Kinase TargetBinding/InhibitionConcentration RangeReference
PDGFRβBinding<10 nM[6]
KitBinding10 - 100 nM[6]
CLK1, CLK2, CLK4Binding100 - 1,000 nM[6]
JNK1, JNK2, JNK3Binding100 - 1,000 nM[6]
LATS1, MAK, MAPKAP2Binding100 - 1,000 nM[6]
MERTK, p38β, PDGFRαBinding100 - 1,000 nM[6]
PIP5K1C, PRKD1, RPS6KA5Binding100 - 1,000 nM[6]
ParameterValueSpeciesDosingReference
Peak Plasma Concentration 1.5 - 7 hoursMouse, Rat1 mg/kg (mouse, oral), 0.5 mg/kg (rat, oral)[6]
Oral Bioavailability ModerateMouse1 mg/kg (oral)[6]
Oral Bioavailability HighRat0.5 mg/kg (oral)[6]
ParameterValuePatient PopulationCombination AgentReference
Maximum Tolerated Dose (MTD) 64 mg twice daily (2-days-on/5-days-off)Patients with solid tumorsPaclitaxel (90 mg/m²)[8]
Dose-Limiting Toxicities Hematologic toxicities (55.6%)Patients with solid tumorsPaclitaxel[8]
Common Toxicities Nausea (45.3%), fatigue (41.3%), diarrhea (40.0%)Patients with solid tumorsPaclitaxel[8]
Overall Confirmed Responses 31.6% of evaluable patientsPatients with solid tumorsPaclitaxel[8]

Signaling Pathway and Experimental Workflow Diagrams

BAY1217389_Signaling_Pathway BAY 1217389 Mechanism of Action cluster_mitosis Mitosis cluster_sac Spindle Assembly Checkpoint (SAC) cluster_outcome Cellular Outcome Mitotic Entry Mitotic Entry Spindle Assembly Spindle Assembly Mitotic Entry->Spindle Assembly Chromosome Alignment Chromosome Alignment Spindle Assembly->Chromosome Alignment Anaphase Anaphase Chromosome Alignment->Anaphase Cell Division Cell Division Anaphase->Cell Division Unattached Kinetochores Unattached Kinetochores Mps1 Activation Mps1 Activation Unattached Kinetochores->Mps1 Activation SAC Signaling Cascade SAC Signaling Cascade Mps1 Activation->SAC Signaling Cascade Anaphase-Promoting Complex/Cyclosome (APC/C) Inhibition Anaphase-Promoting Complex/Cyclosome (APC/C) Inhibition SAC Signaling Cascade->Anaphase-Promoting Complex/Cyclosome (APC/C) Inhibition Inhibits Premature Anaphase Premature Anaphase Anaphase-Promoting Complex/Cyclosome (APC/C) Inhibition->Premature Anaphase Leads to BAY 1217389 BAY 1217389 BAY 1217389->Mps1 Activation Inhibits Chromosome Missegregation Chromosome Missegregation Premature Anaphase->Chromosome Missegregation Aneuploidy & Multinuclearity Aneuploidy & Multinuclearity Chromosome Missegregation->Aneuploidy & Multinuclearity Mitotic Catastrophe & Apoptosis Mitotic Catastrophe & Apoptosis Aneuploidy & Multinuclearity->Mitotic Catastrophe & Apoptosis In_Vitro_Workflow In Vitro Experimental Workflow cluster_setup Experiment Setup cluster_assays Assays cluster_analysis Data Analysis Cell Seeding Cell Seeding Drug Treatment Drug Treatment Cell Seeding->Drug Treatment Kinase Activity Assay Kinase Activity Assay Drug Treatment->Kinase Activity Assay Cell Proliferation Assay Cell Proliferation Assay Drug Treatment->Cell Proliferation Assay Mitotic Breakthrough Assay Mitotic Breakthrough Assay Drug Treatment->Mitotic Breakthrough Assay Cell Death Assay Cell Death Assay Drug Treatment->Cell Death Assay IC50 Determination IC50 Determination Kinase Activity Assay->IC50 Determination Cell Proliferation Assay->IC50 Determination Microscopy & Flow Cytometry Microscopy & Flow Cytometry Mitotic Breakthrough Assay->Microscopy & Flow Cytometry Cell Death Assay->Microscopy & Flow Cytometry Potency & Efficacy Assessment Potency & Efficacy Assessment IC50 Determination->Potency & Efficacy Assessment Mechanism of Action Confirmation Mechanism of Action Confirmation Microscopy & Flow Cytometry->Mechanism of Action Confirmation

References

The Critical Role of Mps1 in Spindle Assembly Checkpoint Fidelity and its Inhibition by BAY1 Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spindle assembly checkpoint (SAC) is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. Monopolar spindle 1 (Mps1), a dual-specificity protein kinase also known as Threonine Tyrosine Kinase (TTK), is a central component and an upstream regulator of the SAC.[1][2] Its intricate control over the SAC presents a compelling therapeutic target in oncology, particularly as its overexpression is a common feature in various human cancers.[2][3] This technical guide provides an in-depth exploration of the function of Mps1 within the SAC, the mechanistic impact of its inhibition by synthetic molecules, with a focus on the BAY1 series of compounds, and detailed protocols for key experimental assays.

Mps1: The Master Regulator of the Spindle Assembly Checkpoint

The SAC is a signaling pathway that delays the onset of anaphase until all sister chromatids are correctly attached to the mitotic spindle.[4] Mps1 kinase activity is indispensable for this process.[4][5] In response to unattached kinetochores, Mps1 is recruited and activated, initiating a phosphorylation cascade that is essential for the assembly of the Mitotic Checkpoint Complex (MCC).[1][6]

Mps1 Signaling Pathway in SAC Activation

Upon detection of improper kinetochore-microtubule attachments, Aurora B kinase phosphorylates components of the kinetochore, creating a binding platform for Mps1.[7] Activated Mps1 then phosphorylates the kinetochore-scaffolding protein Knl1, which serves as a recruitment hub for other crucial SAC proteins, including Bub1, BubR1, Mad1, and Mad2.[6][7] The catalytic activity of Mps1 is directly required for the recruitment of Mad2 to the kinetochores.[4] This cascade of events leads to the formation of the MCC, which is the direct inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), a ubiquitin ligase that targets key mitotic proteins like securin and cyclin B for degradation.[6] By inhibiting the APC/C, the SAC effectively halts the cell cycle in metaphase, providing a window for error correction.[7]

Mps1_SAC_Pathway Mps1 Signaling in Spindle Assembly Checkpoint Activation cluster_kinetochore Unattached Kinetochore cluster_cytoplasm Cytoplasm AuroraB Aurora B Mps1_inactive Inactive Mps1 AuroraB->Mps1_inactive Recruitment & Activation Mps1_active Active Mps1 Mps1_inactive->Mps1_active Knl1 Knl1 Mps1_active->Knl1 Phosphorylation Bub1_BubR1 Bub1/BubR1 Knl1->Bub1_BubR1 Recruitment Mad1_Mad2 Mad1/Mad2 Bub1_BubR1->Mad1_Mad2 Recruitment MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC Formation APC_C APC/C MCC->APC_C Inhibition Anaphase Anaphase APC_C->Anaphase Progression

Mps1-mediated activation of the Spindle Assembly Checkpoint.

Mps1 Inhibition: A Therapeutic Strategy

Given the heightened reliance of cancer cells on a functional SAC to cope with aneuploidy, inhibiting Mps1 has emerged as a promising anti-cancer strategy.[2][3] Small molecule inhibitors of Mps1 disrupt the SAC, leading to premature anaphase entry, severe chromosome missegregation, and ultimately, mitotic catastrophe and cell death.[8][9]

The Mps-BAY1 Series of Inhibitors

The "this compound" designation likely refers to a class of Mps1 inhibitors developed by Bayer. Two prominent and well-characterized examples from this program are BAY 1161909 (Empesertib) and BAY 1217389.[8][10] These compounds are potent and selective ATP-competitive inhibitors of Mps1 kinase.[6][11]

Quantitative Data on Mps1 Inhibitors

The following tables summarize the in vitro potency and cellular effects of BAY 1161909 and BAY 1217389, along with other notable Mps1 inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity of Mps1 Inhibitors

CompoundTargetIC50 (nM)Assay Conditions
BAY 1161909 Mps1< 1Biochemical Assay
BAY 1217389 Mps1< 10Biochemical Assay
0.63 ± 0.27Biochemical Assay
Mps1-IN-1Mps1367In vitro kinase assay (1 µM ATP)
Mps1-IN-2Mps1/Plk1145 (Mps1)In vitro kinase assay (1 µM ATP)
AZ3146Mps1~35Biochemical Assay
NMS-P715Mps1182Biochemical Assay
CCT251455Mps13Biochemical Assay

Data compiled from multiple sources.[3][6][11][12][13]

Table 2: Cellular Activity of BAY 1161909 and BAY 1217389

CompoundCell LineAssayEndpointIC50 / Effect
BAY 1161909 Various Tumor Cell LinesProliferationCell ViabilityIC50 in the nM range
BAY 1217389 Various Tumor Cell LinesProliferationCell ViabilityMedian IC50 of 6.7 nM
Nocodazole-treated cellsSAC overrideMitotic breakthroughEffective at nM concentrations
Tumor Cell LinesApoptosis/MultinuclearityCell DeathInduction of multinuclearity and cell death

Data compiled from multiple sources.[3][9][14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of Mps1 and the effects of its inhibitors.

Immunofluorescence Staining of the Mitotic Spindle in Mammalian Cells

This protocol is for the visualization of the mitotic spindle and chromosome alignment in cultured mammalian cells.

Materials:

  • Cells grown on sterile glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% paraformaldehyde in PBS

  • Permeabilization Solution: 0.5% Triton X-100 in PBS

  • Blocking Solution: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween 20 (PBST)

  • Primary Antibody: Anti-α-tubulin antibody (for spindle)

  • Secondary Antibody: Fluorophore-conjugated anti-mouse/rabbit IgG

  • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips and treat with Mps1 inhibitor or vehicle control for the desired time.

  • Fixation: Gently wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Permeabilization: Incubate with 0.5% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBST and block with 5% BSA in PBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary anti-α-tubulin antibody in blocking solution and incubate overnight at 4°C.

  • Washing: Wash three times with PBST for 10 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking solution and incubate for 1 hour at room temperature, protected from light.

  • Washing and Counterstaining: Wash three times with PBST. During the second wash, add DAPI to the PBST to stain the DNA.

  • Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope.

IF_Workflow Immunofluorescence Staining Workflow start Cell Culture & Treatment fix Fixation (4% PFA) start->fix wash1 Wash (PBS) fix->wash1 perm Permeabilization (0.5% Triton X-100) wash1->perm block Blocking (5% BSA) perm->block primary_ab Primary Antibody Incubation (e.g., anti-α-tubulin) block->primary_ab wash2 Wash (PBST) primary_ab->wash2 secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) wash2->secondary_ab wash3 Wash & Counterstain (DAPI) secondary_ab->wash3 mount Mounting wash3->mount image Imaging (Fluorescence Microscopy) mount->image

Workflow for immunofluorescence staining of the mitotic spindle.
Mps1 Immunoprecipitation and In Vitro Kinase Assay

This protocol describes the immunoprecipitation of Mps1 from cell lysates and the subsequent measurement of its kinase activity.[15][16]

Materials:

  • Cell lysate

  • Anti-Mps1 antibody

  • Protein A/G agarose (B213101) or magnetic beads

  • Wash Buffer: Cell Lysis Buffer

  • Kinase Buffer: 10 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl2, 0.5 mM DTT

  • ATP Mix: Kinase buffer containing [γ-³²P]ATP

  • Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate

  • SDS-PAGE and autoradiography equipment

Procedure:

  • Immunoprecipitation:

    • Incubate cell lysate with anti-Mps1 antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G beads and incubate for 2-4 hours at 4°C.

    • Pellet the beads by centrifugation and wash them three times with ice-cold Wash Buffer.

  • Kinase Assay:

    • Resuspend the beads in Kinase Buffer.

    • Add the substrate (e.g., MBP) to the bead suspension.

    • Initiate the kinase reaction by adding the ATP mix.

    • Incubate at 30°C for 30 minutes.

    • Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Dry the gel and expose it to an autoradiography film or a phosphorimager screen to detect the phosphorylated substrate.

Cell Cycle Analysis by Flow Cytometry

This protocol is for quantifying the distribution of cells in different phases of the cell cycle following treatment with an Mps1 inhibitor.[17][18]

Materials:

  • Treated and control cells

  • PBS

  • 70% ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

  • Harvesting and Fixation:

    • Harvest cells by trypsinization and wash with PBS.

    • Resuspend the cell pellet in a small volume of PBS and add dropwise to ice-cold 70% ethanol while vortexing to fix the cells.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate at room temperature for 30 minutes in the dark.

  • Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The DNA content is measured by the fluorescence intensity of PI.

    • Use cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M phases.

Live-Cell Imaging for Mitotic Timing

This protocol allows for the real-time observation of mitotic progression and the determination of the duration of different mitotic phases.[1][4]

Materials:

  • Cells stably expressing fluorescently tagged histone H2B (to visualize chromosomes) and α-tubulin (to visualize the spindle).

  • Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO₂).

  • Mps1 inhibitor and vehicle control.

Procedure:

  • Cell Plating and Treatment: Plate the cells in a suitable imaging dish and allow them to adhere. Add the Mps1 inhibitor or vehicle control shortly before imaging.

  • Image Acquisition:

    • Place the dish in the pre-warmed and equilibrated microscope chamber.

    • Acquire time-lapse images at multiple positions every 5-15 minutes for 12-24 hours.

  • Data Analysis:

    • Manually or automatically track individual cells from mitotic entry (nuclear envelope breakdown) to exit (cytokinesis or cell death).

    • Measure the time spent in different mitotic stages (e.g., prophase, metaphase, anaphase).

    • Score for mitotic errors such as chromosome missegregation.

Conclusion

Mps1 is a cornerstone of the spindle assembly checkpoint, and its inhibition represents a validated and promising strategy for cancer therapy. The BAY1 series of inhibitors, including BAY 1161909 and BAY 1217389, have demonstrated potent preclinical activity by abrogating the SAC and inducing mitotic catastrophe in cancer cells.[14] The experimental protocols detailed in this guide provide a robust framework for the continued investigation of Mps1 biology and the development of novel Mps1-targeted therapeutics. Further research into synergistic combinations, such as with taxanes, may unlock the full potential of this therapeutic approach.[8]

References

Mps-BAY1: A Technical Guide to a Potent Mps1 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Mps-BAY1, a potent and selective inhibitor of Monopolar Spindle 1 (Mps1) kinase. Mps1 is a critical regulator of the Spindle Assembly Checkpoint (SAC), a crucial cellular mechanism that ensures accurate chromosome segregation during mitosis. Dysregulation of Mps1 is implicated in tumorigenesis, making it a compelling target for cancer therapy. This document details the target protein of this compound, its binding affinity, the signaling pathways it modulates, and comprehensive experimental protocols for its characterization.

Core Target Protein and Binding Affinity

The primary molecular target of this compound is the Monopolar Spindle 1 (Mps1) kinase , also known as Threonine and Tyrosine kinase (TTK)[1]. This compound is a member of the triazolopyridine class of compounds and functions as an ATP-competitive inhibitor of Mps1[1].

Quantitative Binding Data

The inhibitory potency of this compound against human Mps1 has been determined through in vitro kinase assays. While a specific dissociation constant (Kd) or inhibition constant (Ki) is not publicly available, the half-maximal inhibitory concentration (IC50) provides a robust measure of its potency.

CompoundTargetIC50Assay TypeReference
This compoundHuman Mps11 - 10 nMIn vitro kinase assay[1]

Mps1 Signaling Pathway and Mechanism of Action of this compound

Mps1 is a key upstream kinase in the Spindle Assembly Checkpoint (SAC) signaling cascade. The SAC is a surveillance mechanism that prevents the premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle.

Mechanism of Action: this compound, by competitively binding to the ATP pocket of Mps1, inhibits its kinase activity. This inhibition disrupts the downstream phosphorylation events essential for the activation and maintenance of the SAC. Consequently, cells treated with this compound fail to arrest in mitosis in the presence of spindle defects, leading to premature anaphase, chromosome missegregation, aneuploidy, and ultimately, mitotic catastrophe and apoptosis[1].

Below is a diagram illustrating the Mps1 signaling pathway and the point of inhibition by this compound.

Mps1_Signaling_Pathway cluster_kinetochore Unattached Kinetochore cluster_cytoplasm Cytoplasm Ndc80 Ndc80 Complex Mps1_active Mps1 (Active) Ndc80->Mps1_active Knl1 Knl1 Mps1_active->Knl1 P Bub1_Bub3 Bub1/Bub3 Knl1->Bub1_Bub3 Recruits Mad1_Mad2 Mad1/Mad2 Bub1_Bub3->Mad1_Mad2 Recruits MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC Promotes formation Mps1_inactive Mps1 (Inactive) Mps1_inactive->Mps1_active Recruitment to Kinetochore Mps_BAY1 This compound Mps_BAY1->Mps1_active Inhibits ATP binding APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) Securin Securin APC_C->Securin Ubiquitylation & Degradation Separase Separase Securin->Separase Anaphase Anaphase Onset Separase->Anaphase MCC->APC_C Inhibits

Mps1 signaling pathway and this compound's point of inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

In Vitro Mps1 Kinase Assay for IC50 Determination

This protocol is a representative method for determining the IC50 value of this compound against Mps1 kinase, based on common practices for ATP-competitive inhibitors.

Objective: To quantify the concentration of this compound required to inhibit 50% of Mps1 kinase activity in vitro.

Materials:

  • Recombinant human Mps1 kinase

  • Myelin Basic Protein (MBP) as a generic substrate[2]

  • Adenosine Triphosphate (ATP), γ-³²P-ATP

  • This compound stock solution (in DMSO)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a serial dilution of this compound: Dilute the this compound stock solution in kinase reaction buffer to achieve a range of concentrations for testing. The final DMSO concentration in all reactions should be kept constant and low (e.g., <1%).

  • Set up the kinase reaction: In a microcentrifuge tube, combine the kinase reaction buffer, recombinant Mps1 kinase, and the desired concentration of this compound or vehicle (DMSO) control.

  • Initiate the reaction: Add a mixture of MBP substrate and ATP (spiked with γ-³²P-ATP) to start the reaction. A typical ATP concentration is at or near the Km of Mps1 for ATP to ensure sensitivity to competitive inhibition[2].

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction: Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Wash the P81 papers multiple times with 0.75% phosphoric acid to remove unincorporated γ-³²P-ATP.

  • Quantification: Measure the amount of ³²P incorporated into the MBP substrate using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of Mps1 activity for each this compound concentration relative to the vehicle control.

    • Plot the percentage of activity against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Inhibitor_Dilution Prepare this compound serial dilutions Reaction_Setup Combine Mps1, this compound, and buffer Inhibitor_Dilution->Reaction_Setup Reagent_Mix Prepare kinase, substrate, and ATP solutions Reaction_Start Add Substrate/ATP mix to initiate Reagent_Mix->Reaction_Start Reaction_Setup->Reaction_Start Incubation Incubate at 30°C Reaction_Start->Incubation Stop_Reaction Spot reaction onto P81 paper Incubation->Stop_Reaction Washing Wash to remove free ATP Stop_Reaction->Washing Counting Scintillation counting Washing->Counting Data_Analysis Calculate % inhibition and determine IC50 Counting->Data_Analysis

Workflow for in vitro Mps1 kinase IC50 determination.
Cellular Assay for Spindle Assembly Checkpoint (SAC) Activity

This protocol describes a method to assess the functional consequence of Mps1 inhibition on the SAC in cultured cells.

Objective: To determine the IC50 of this compound for overriding a nocodazole-induced mitotic arrest.

Materials:

  • HeLa or other suitable cancer cell line

  • Cell culture medium and supplements

  • Nocodazole (B1683961) (microtubule-depolymerizing agent)

  • This compound

  • Propidium iodide (PI) or a DNA dye

  • Flow cytometer

  • Antibodies for immunofluorescence (e.g., anti-phospho-histone H3)

Procedure:

  • Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.

  • Mitotic Arrest: Treat cells with nocodazole at a concentration sufficient to induce mitotic arrest (e.g., 100-300 nM) for a period of 12-16 hours. This will synchronize a large population of cells in mitosis.

  • Inhibitor Treatment: Add serial dilutions of this compound to the nocodazole-arrested cells. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells with the inhibitor for a defined period (e.g., 2-4 hours).

  • Cell Harvest and Fixation: Harvest the cells, wash with PBS, and fix with cold 70% ethanol.

  • Staining: Stain the fixed cells with a solution containing a DNA dye (e.g., PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. Cells that have exited mitosis will have a 4N DNA content and will be in the G1 phase of the next cell cycle (appearing as polyploid cells if cytokinesis fails). The percentage of cells remaining in mitosis (with a 4N DNA content and condensed chromosomes) is quantified.

  • Data Analysis:

    • Calculate the percentage of mitotic cells for each this compound concentration.

    • Plot the percentage of mitotic cells against the logarithm of the this compound concentration.

    • Determine the cellular IC50 value, which is the concentration of this compound that causes a 50% reduction in the mitotic index compared to the nocodazole-only control.

Cellular_Assay_Workflow Cell_Seeding Seed cells in multi-well plates Mitotic_Arrest Treat with nocodazole to arrest in mitosis Cell_Seeding->Mitotic_Arrest Inhibitor_Treatment Add serial dilutions of this compound Mitotic_Arrest->Inhibitor_Treatment Incubation Incubate for 2-4 hours Inhibitor_Treatment->Incubation Cell_Harvest Harvest and fix cells Incubation->Cell_Harvest Staining Stain with DNA dye (e.g., PI) Cell_Harvest->Staining Flow_Cytometry Analyze DNA content by flow cytometry Staining->Flow_Cytometry Data_Analysis Determine cellular IC50 for mitotic exit Flow_Cytometry->Data_Analysis

Workflow for cellular SAC activity assay.

Kinase Selectivity Profile

A critical aspect of drug development is understanding the selectivity of a compound for its intended target over other related proteins. While a comprehensive public kinase selectivity panel for this compound is not available, the initial characterization indicated that this compound and related compounds did not significantly inhibit several other kinases known to be involved in mitosis[1]. For a thorough evaluation, this compound should be profiled against a broad panel of kinases.

Conclusion

This compound is a potent inhibitor of Mps1 kinase with an IC50 in the low nanomolar range. Its mechanism of action through the disruption of the Spindle Assembly Checkpoint highlights its potential as an anticancer therapeutic. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other Mps1 inhibitors. Future studies should aim to establish a precise binding affinity (Ki or Kd) and a comprehensive kinase selectivity profile to further delineate its therapeutic potential and potential off-target effects.

References

BAY 1217389: A Technical Guide to its Impact on Cytoskeleton Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY 1217389 is a potent and selective, orally bioavailable small molecule inhibitor of Monopolar Spindle 1 (Mps1) kinase, a critical regulator of the spindle assembly checkpoint (SAC).[1][2] This guide provides an in-depth technical overview of the mechanism of action of BAY 1217389 and its profound effects on cytoskeleton dynamics, primarily through the disruption of mitotic processes. The information presented herein is intended to support further research and drug development efforts targeting the mitotic machinery in oncology.

Introduction to BAY 1217389

BAY 1217389 is a serine/threonine kinase inhibitor that demonstrates high selectivity for Mps1.[1][2] Mps1 is a key component of the SAC, a crucial cellular surveillance system that ensures the fidelity of chromosome segregation during mitosis.[2][3][4] In numerous cancer types, Mps1 is overexpressed, making it an attractive therapeutic target.[2] By inhibiting Mps1, BAY 1217389 effectively abrogates the SAC, leading to catastrophic mitotic errors in cancer cells and subsequent cell death.[1][3][4]

Mechanism of Action: Indirect Influence on Cytoskeleton Dynamics

The primary effect of BAY 1217389 on cytoskeleton dynamics is not through direct interaction with cytoskeletal proteins like actin or tubulin. Instead, its impact is a downstream consequence of Mps1 inhibition and the subsequent inactivation of the spindle assembly checkpoint.

The Spindle Assembly Checkpoint (SAC)

The SAC is a complex signaling pathway that monitors the attachment of microtubules from the mitotic spindle to the kinetochores of sister chromatids. When even a single kinetochore is unattached, the SAC is activated, sending a "wait anaphase" signal that prevents the cell from prematurely entering anaphase. Mps1 kinase is a central player in the initiation and maintenance of this signal.

BAY 1217389-Mediated SAC Abrogation

BAY 1217389 competitively binds to the ATP-binding site of Mps1 kinase, inhibiting its activity.[3][4] This inhibition leads to the inactivation of the SAC.[2] As a result, the "wait anaphase" signal is silenced, and the cell prematurely exits mitosis, a phenomenon referred to as "mitotic breakthrough".[1] This forced mitotic progression occurs even if chromosomes are not properly aligned and attached to the mitotic spindle.[3][4]

The consequences of this premature mitotic exit are severe:

  • Chromosomal Missegregation: Improperly attached chromosomes are unequally distributed to the daughter cells.[2]

  • Aneuploidy and Multinuclearity: This leads to the formation of aneuploid and often multinucleated cells.[1][3][4]

  • Mitotic Catastrophe and Cell Death: The extensive chromosomal damage triggers programmed cell death, primarily through mitotic catastrophe.[1][3][4]

cluster_0 Normal Mitosis (SAC Active) cluster_1 Effect of BAY 1217389 Unattached_Kinetochores Unattached Kinetochores Mps1_active Active Mps1 Kinase Unattached_Kinetochores->Mps1_active SAC_active Spindle Assembly Checkpoint (SAC) Active Mps1_active->SAC_active Mps1_inhibited Inactive Mps1 Kinase Anaphase_inhibited Anaphase Inhibited SAC_active->Anaphase_inhibited SAC_inactive Spindle Assembly Checkpoint (SAC) Inactive Mitotic_Breakthrough Premature Mitotic Exit (Mitotic Breakthrough) Proper_Attachment Proper Chromosome Attachment Anaphase_proceeds Anaphase Proceeds Proper_Attachment->Anaphase_proceeds BAY1217389 BAY 1217389 BAY1217389->Mps1_active Inhibits Chromosomal_Missegregation Chromosomal Missegregation Mitotic_Breakthrough->Chromosomal_Missegregation Cell_Death Cell Death Chromosomal_Missegregation->Cell_Death

Mechanism of Action of BAY 1217389 on the Spindle Assembly Checkpoint.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of BAY 1217389.

Parameter Value Assay Type Reference
IC50 vs. Mps10.63 ± 0.27 nmol/LCell-free biochemical assay[1][3]
IC50 vs. Mps1< 10 nmol/LNot specified[5]
Median IC50 (Cell Proliferation)6.7 nmol/L (range 3 to >300 nmol/L)Cellular assay (96h)[1]
Kinase Binding Affinity (nmol/L) Reference
PDGFRβ<10[1]
Kit10 - 100[1]
CLK1, CLK2, CLK4100 - 1,000[1]
JNK1, JNK2, JNK3100 - 1,000[1]
LATS1, MAK, MAPKAP2, MERTK, p38β, PDGFRα, PIP5K1C, PRKD1, RPS6KA5100 - 1,000[1]

Experimental Protocols

Cell-Free Mps1 Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of BAY 1217389 against Mps1 kinase.

  • Methodology: A biochemical assay is performed using purified recombinant Mps1 kinase. The kinase reaction is initiated in the presence of a suitable substrate and ATP. The activity of the kinase is measured, typically by quantifying the phosphorylation of the substrate. The assay is performed with serial dilutions of BAY 1217389 to determine the concentration at which 50% of the kinase activity is inhibited.

Cellular Proliferation Assay
  • Objective: To assess the effect of BAY 1217389 on the proliferation of cancer cell lines.

  • Methodology:

    • Tumor cell lines (e.g., HeLa-MaTu, HeLa-MaTu-ADR) are seeded into 96-well plates at a density of 1,000 to 5,000 cells per well in a suitable medium supplemented with 10% Fetal Calf Serum (FCS).[1]

    • After 24 hours, the cells are treated with serial dilutions of BAY 1217389 in quadruplicates.[1]

    • The cells are incubated for an additional 96 hours.[1]

    • Adherent cells are then fixed with glutaraldehyde (B144438) and stained with crystal violet.[1]

    • The IC50 values are calculated using a 4-parameter fit.[1]

cluster_workflow Cellular Proliferation Assay Workflow A Seed cells in 96-well plates B Incubate for 24h A->B C Treat with serial dilutions of BAY 1217389 B->C D Incubate for 96h C->D E Fix with glutaraldehyde and stain with crystal violet D->E F Calculate IC50 values E->F

Experimental workflow for the cellular proliferation assay.

Synergistic Effects with Microtubule-Targeting Agents

A significant aspect of the therapeutic potential of BAY 1217389 lies in its synergistic activity with microtubule-targeting agents, such as paclitaxel (B517696).[3][4][5] Paclitaxel stabilizes microtubules, leading to mitotic arrest by activating the SAC. By combining paclitaxel with BAY 1217389, the paclitaxel-induced mitotic arrest is overridden, forcing the cells into a flawed mitosis and enhancing cell death.[5] This combination has shown promise in preclinical models, including those with acquired or intrinsic paclitaxel resistance.[5]

Direct Effects on Cytoskeleton Dynamics: An Unexplored Area

Current literature on BAY 1217389 primarily focuses on its role as an Mps1 inhibitor and the resulting consequences on mitotic progression. There is a lack of published data on the direct, physical interaction of BAY 1217389 with core cytoskeletal components such as actin filaments and microtubules. Future research could explore:

  • In vitro polymerization/depolymerization assays with purified actin and tubulin in the presence of BAY 1217389.

  • Microscopy-based studies to observe any morphological changes in the cytoskeleton of interphase cells treated with BAY 1217389.

  • Binding assays to determine if BAY 1217389 directly interacts with actin or tubulin.

Conclusion

BAY 1217389 exerts a powerful, albeit indirect, effect on cytoskeleton dynamics by targeting a master regulator of mitosis, Mps1 kinase. Its ability to abrogate the spindle assembly checkpoint leads to catastrophic errors in chromosome segregation, making it a promising therapeutic agent for the treatment of cancer, particularly in combination with microtubule-targeting drugs. Further investigation into its potential direct effects on the cytoskeleton could provide a more complete understanding of its cellular activities.

References

Mps-BAY1 in Colorectal Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monopolar spindle 1 (MPS1), also known as Threonine Tyrosine Kinase (TTK), is a critical regulator of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1] Overexpression of MPS1 has been observed in various malignancies, including colorectal cancer, making it an attractive therapeutic target. Mps-BAY1 is a potent and selective inhibitor of MPS1 kinase. This technical guide provides an in-depth overview of the preclinical research on this compound in colorectal cancer, focusing on its mechanism of action, relevant signaling pathways, and detailed experimental protocols.

Mechanism of Action

This compound functions by directly inhibiting the kinase activity of MPS1.[1] This inhibition disrupts the SAC, leading to a premature entry into anaphase, even in the presence of misaligned chromosomes.[2] Consequently, cancer cells treated with this compound exhibit severe mitotic aberrations, including chromosomal missegregation and cytokinesis failure, ultimately culminating in mitotic catastrophe and apoptosis.[1][2] Studies on the colorectal cancer cell line HCT 116 have shown that this compound treatment leads to a disorganized mitosis with non-aligned metaphase plates and an increase in centrosome numbers.[3] The induced cell death is mediated through the mitochondrial pathway of apoptosis, and sensitivity to this compound can be enhanced by the depletion of anti-apoptotic BCL-2 family proteins.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound and related MPS1 inhibitors in colorectal cancer cell lines.

Table 1: In Vitro Kinase Inhibition and Spindle Assembly Checkpoint (SAC) Override

CompoundTargetIC50 (nM) - Kinase InhibitionIC50 (nM) - SAC OverrideCell LineReference
This compoundMPS1/TTK1-10130HeLa[1]

Table 2: Anti-proliferative Activity in Colorectal Cancer Cell Lines

CompoundCell LineIC50 (µM)AssayReference
This compoundHCT 116Not explicitly stated, but effective at 1 µMCell Fate Profiling[2][5]
Mps-BAY2aHCT 116Not explicitly stated, but effective at 1 µMCell Fate Profiling[2][5]
Mps-BAY2aCollection of human colon carcinoma cell lines0.16 to >10Proliferation Assay[1]

Signaling Pathways

The primary signaling pathway affected by this compound is the Spindle Assembly Checkpoint (SAC) . By inhibiting MPS1, this compound disrupts the intricate signaling cascade that prevents anaphase onset until all chromosomes are correctly attached to the mitotic spindle.

Additionally, research on the broader role of TTK/MPS1 in colon cancer suggests potential downstream effects on other critical signaling pathways. TTK has been shown to promote colon cancer cell proliferation through the activation of the PKCα/ERK1/2 pathway and inhibit differentiation by inactivating the PI3K/Akt pathway .[1][6][7][8] Therefore, it is plausible that this compound, as an MPS1 inhibitor, could modulate these pathways, although direct evidence for this compound is still emerging.

Signaling Pathway Diagrams

Mps_BAY1_SAC_Pathway This compound Action on the Spindle Assembly Checkpoint cluster_Mitosis Mitotic Progression cluster_SAC Spindle Assembly Checkpoint (SAC) Prometaphase Prometaphase Metaphase Metaphase Prometaphase->Metaphase Anaphase Anaphase Metaphase->Anaphase SAC_Proteins SAC Proteins (e.g., BUB1, BUBR1, Mad2) Metaphase->SAC_Proteins Unattached Kinetochores Mitotic_Catastrophe Mitotic Catastrophe & Aneuploidy Anaphase->Mitotic_Catastrophe premature entry leads to MPS1 MPS1 MPS1->SAC_Proteins activates APC_C Anaphase-Promoting Complex (APC/C) SAC_Proteins->APC_C inhibits APC_C->Anaphase triggers Mps_BAY1 This compound Mps_BAY1->MPS1 inhibits

Caption: this compound inhibits MPS1, disrupting the Spindle Assembly Checkpoint.

Mps1_Downstream_Pathways Potential Downstream Effects of MPS1 Inhibition cluster_PI3K_Akt PI3K/Akt Pathway cluster_PKC_ERK PKCα/ERK1/2 Pathway Mps_BAY1 This compound MPS1 MPS1/TTK Mps_BAY1->MPS1 PI3K PI3K MPS1->PI3K inactivates PKCa PKCα MPS1->PKCa activates Akt Akt PI3K->Akt Differentiation Differentiation Akt->Differentiation inhibits ERK1_2 ERK1/2 PKCa->ERK1_2 Proliferation Proliferation ERK1_2->Proliferation

References

Methodological & Application

Mps-BAY1: In Vitro Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mps-BAY1, scientifically known as BAY 1217389, is a potent and selective small molecule inhibitor of Monopolar Spindle 1 (MPS1) kinase.[1] MPS1 is a critical serine/threonine kinase that plays a central role in the Spindle Assembly Checkpoint (SAC), a crucial surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[2][3] Aberrant expression of MPS1 has been observed in various human tumors, making it an attractive target for cancer therapy. This compound competitively binds to the ATP-binding site of MPS1 kinase, leading to the inactivation of the SAC. This forces cells into premature mitotic exit, even in the presence of improperly attached chromosomes, resulting in aneuploidy, multinucleation, and ultimately, cell death through mitotic catastrophe.[4][5] These characteristics underscore the potential of this compound as an antineoplastic agent, particularly in combination with other anti-mitotic drugs like paclitaxel (B517696), where it has demonstrated synergistic effects.[4][6][7]

Mechanism of Action: Abrogation of the Spindle Assembly Checkpoint

This compound functions by inhibiting the kinase activity of MPS1. In a normal cell cycle, MPS1 is essential for the recruitment of other SAC proteins, such as Mad1 and Mad2, to unattached kinetochores. This initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC), which in turn inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C). The inhibition of APC/C prevents the degradation of securin and cyclin B, thereby delaying the onset of anaphase until all chromosomes are correctly bioriented on the mitotic spindle.

By inhibiting MPS1, this compound disrupts this entire process. The failure to recruit SAC proteins to the kinetochores prevents the formation of the MCC, leading to the premature activation of the APC/C. This results in the untimely degradation of securin and cyclin B, forcing the cell to exit mitosis without proper chromosome segregation. This aberrant mitotic exit leads to severe chromosomal missegregation, the formation of micronuclei, and multinucleated cells, a state known as mitotic catastrophe, which ultimately triggers apoptotic cell death.

MPS1_Signaling_Pathway cluster_kinetochore Unattached Kinetochore cluster_cytoplasm Cytoplasm MPS1 MPS1 Kinase KNL1 KNL1 MPS1->KNL1 Phosphorylates BUB1_BUB3 Bub1-Bub3 KNL1->BUB1_BUB3 Recruits MAD1_MAD2 Mad1-Mad2 BUB1_BUB3->MAD1_MAD2 Recruits MCC Mitotic Checkpoint Complex (MCC) MAD1_MAD2->MCC Promotes formation APC_C APC/C MCC->APC_C Inhibits Anaphase Anaphase APC_C->Anaphase Allows progression to Mps_BAY1 This compound Mps_BAY1->MPS1 Inhibits

Figure 1: this compound Signaling Pathway

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound (BAY 1217389) as a single agent and in combination with paclitaxel.

Table 1: Biochemical and Cellular Potency of this compound

Assay TypeTargetIC50 ValueReference(s)
Biochemical Kinase AssayMPS1 Kinase0.63 ± 0.27 nM[4][5]
Cell Proliferation AssayVarious Cancer Cell LinesMedian IC50: 6.7 nM (range 3 to >300 nM)[5]

Table 2: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (nM)Reference(s)
HeLaCervical Cancer~10 - 50
HTB-26Breast Cancer~10 - 50[8]
PC-3Prostate Cancer~10 - 50[8]
HepG2Liver Cancer~10 - 50[8]
A549Lung Cancer~18.3 - 56.7 µM (related compounds)
MCF-7Breast Cancer~17.5 µM (related compounds)[9]
HCT-116Colorectal Cancer~19.1 µM (related compounds)[9]
SK-N-Be2cNeuroblastomaEffective in inducing apoptosis[10]

Note: Some IC50 values are for related compounds and are provided for comparative purposes.

Table 3: Synergistic Effects of this compound with Paclitaxel

Cell Line(s)Cancer Type(s)ObservationReference(s)
VariousVariousCombination strongly improves efficacy over monotherapy[1]
Endometrial Cancer CellsEndometrial CancerSynergistic effect, decreased paclitaxel IC50[7]
Breast Cancer ModelsBreast CancerOvercomes paclitaxel resistance[4]

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the cellular effects of this compound.

Cell Proliferation Assay (Crystal Violet Staining)

This assay is used to determine the effect of this compound on cell viability and proliferation.

Cell_Proliferation_Workflow A 1. Seed Cells (1,000-5,000 cells/well in 96-well plate) B 2. Incubate for 24h (37°C, 5% CO2) A->B C 3. Treat with this compound (serial dilutions) B->C D 4. Incubate for 96h C->D E 5. Fix with Glutaraldehyde (B144438) D->E F 6. Stain with Crystal Violet E->F G 7. Solubilize Dye F->G H 8. Measure Absorbance (570 nm) G->H I 9. Calculate IC50 H->I

Figure 2: Cell Proliferation Assay Workflow

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (BAY 1217389)

  • DMSO (for stock solution)

  • 96-well tissue culture plates

  • Glutaraldehyde solution

  • 0.5% Crystal Violet staining solution

  • Methanol (B129727) or a suitable solubilization buffer

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1,000 to 5,000 cells per well in 100 µL of complete medium.[5]

  • Adhesion: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium from a concentrated stock solution in DMSO. Add the diluted compound to the wells in quadruplicate. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the cells with the compound for 96 hours.[5]

  • Fixation: Carefully remove the medium and fix the adherent cells with glutaraldehyde solution for 15-20 minutes at room temperature.

  • Staining: Wash the plates gently with water and stain with 0.5% crystal violet solution for 20 minutes at room temperature.

  • Washing: Remove the crystal violet solution and wash the plates thoroughly with water to remove excess stain.

  • Solubilization: Air dry the plates and solubilize the bound dye by adding 100 µL of methanol or another suitable solubilizing agent to each well.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a four-parameter logistic curve fit.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Assay_Workflow A 1. Seed and Treat Cells B 2. Harvest Cells (including supernatant) A->B C 3. Wash with PBS B->C D 4. Resuspend in Annexin V Binding Buffer C->D E 5. Stain with Annexin V-FITC and Propidium Iodide (PI) D->E F 6. Incubate in the Dark E->F G 7. Analyze by Flow Cytometry F->G

Figure 3: Apoptosis Assay Workflow

Materials:

  • Cells treated with this compound and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for 24-72 hours. Include positive and negative controls.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA. Combine the floating and adherent cells for each sample.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Use single-stained controls for compensation.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cells treated with this compound and control cells

  • PBS

  • Cold 70% Ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.

  • Washing: Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash once with cold PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Immunofluorescence for Mitotic Catastrophe

This technique allows for the visualization of mitotic defects such as misaligned chromosomes, multipolar spindles, and micronuclei.

Materials:

  • Cells grown on coverslips

  • This compound

  • Paraformaldehyde (PFA) or Methanol for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibodies (e.g., anti-α-tubulin for spindles, anti-γ-tubulin for centrosomes)

  • Fluorophore-conjugated secondary antibodies

  • DAPI for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on sterile glass coverslips in a culture dish. Treat with this compound for a desired period (e.g., 24 hours).

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature or with cold methanol for 10 minutes at -20°C.

  • Permeabilization: If using PFA fixation, permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Counterstaining: Wash the cells three times with PBS and counterstain with DAPI for 5 minutes.

  • Mounting: Wash the cells one final time with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope. Look for characteristic features of mitotic catastrophe, such as multipolar spindles, lagging chromosomes, and micronuclei.

References

Application Notes and Protocols: Mps-BAY1 and Paclitaxel Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the combination therapy of Mps-BAY1 (also known as BAY 1217389), a potent and selective inhibitor of Monopolar Spindle 1 (Mps1) kinase, and paclitaxel (B517696), a microtubule-stabilizing agent. The combination of these two agents has demonstrated synergistic anti-tumor effects in preclinical models and has been evaluated in clinical trials. Mps1 is a key regulator of the Spindle Assembly Checkpoint (SAC), a critical cellular mechanism that ensures proper chromosome segregation during mitosis. Paclitaxel disrupts microtubule dynamics, leading to mitotic arrest and activation of the SAC. The rationale for this combination therapy lies in the hypothesis that inhibiting Mps1 in paclitaxel-arrested cells will override the SAC, leading to catastrophic mitotic errors and enhanced cancer cell death.

Data Presentation

In Vitro Synergy

The combination of Mps1 inhibitors and paclitaxel has been shown to be synergistic in various cancer cell lines. Inhibition of Mps1 sensitizes cancer cells to paclitaxel, resulting in a significant reduction in the half-maximal inhibitory concentration (IC50) of paclitaxel.

Cell LineTreatmentIC50 (Paclitaxel)SynergyReference
KB1P-B11 (BRCA1-/-;TP53-/-)Paclitaxel aloneNot specified-[1]
KB1P-B11 (BRCA1-/-;TP53-/-)Paclitaxel + Cpd-5 (Mps1 inhibitor)DecreasedSynergistic[1]
KB1P-B11 (BRCA1-/-;TP53-/-)Paclitaxel + BAY 1217389DecreasedSynergistic[1]

Note: Specific IC50 values were presented in the supplementary materials of the cited study and are not available in the abstract.

In Vivo Efficacy

Preclinical studies using xenograft models have demonstrated the enhanced anti-tumor efficacy of combining Mps1 inhibitors with paclitaxel.

Tumor ModelTreatment GroupDosing ScheduleTumor Growth InhibitionReference
HeLa-Matu XenograftVehicle--[2]
HeLa-Matu XenograftPaclitaxel (8 mg/kg, i.v., once)Day 1Not specified[2]
HeLa-Matu XenograftMps-BAY2b (30 mg/kg, p.o., twice daily for 2 days)Days 2 and 3Not specified[2]
HeLa-Matu XenograftPaclitaxel + Mps-BAY2bPaclitaxel on Day 1, Mps-BAY2b on Days 2 and 3Significantly greater than single agents[2]

Note: The referenced study demonstrated a significant therapeutic effect for the combination but did not provide specific tumor growth inhibition percentages in the available text.

Clinical Trial Overview (Phase I)

A Phase I clinical trial of BAY 1217389 in combination with paclitaxel has been conducted in patients with advanced solid tumors.[3][4]

ParameterValueReference
Total Patients Enrolled 75[3][4]
Paclitaxel Dose 90 mg/m² weekly[3][4]
This compound (BAY 1217389) Schedule Oral, twice daily, 2-days-on/5-days-off[3][4]
Maximum Tolerated Dose (MTD) of this compound 64 mg twice daily with paclitaxel[3][4]
Main Dose-Limiting Toxicities Hematologic toxicities (55.6%)[3][4]
Overall Confirmed Response Rate (evaluable patients) 31.6%[3][4]

Signaling Pathways

The synergistic effect of this compound and paclitaxel is rooted in their distinct but complementary mechanisms of action targeting mitosis.

Paclitaxel's Mechanism of Action

Paclitaxel stabilizes microtubules, which are essential components of the mitotic spindle. This stabilization prevents the dynamic instability required for proper chromosome segregation, leading to the activation of the Spindle Assembly Checkpoint (SAC) and arrest of the cell cycle in mitosis.[5]

G cluster_0 Paclitaxel Action Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Binds to β-tubulin Stabilization Stabilization Microtubules->Stabilization Microtubule_Dynamics Inhibition of Microtubule Dynamics Stabilization->Microtubule_Dynamics Mitotic_Spindle Defective Mitotic Spindle Formation Microtubule_Dynamics->Mitotic_Spindle SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Mitotic_Spindle->SAC_Activation Mitotic_Arrest Mitotic Arrest SAC_Activation->Mitotic_Arrest

Caption: Paclitaxel stabilizes microtubules, leading to mitotic arrest.

Mps1 and the Spindle Assembly Checkpoint (SAC)

Mps1 is a crucial kinase that initiates the SAC signaling cascade in response to improperly attached kinetochores. It phosphorylates its substrates, leading to the assembly of the Mitotic Checkpoint Complex (MCC), which in turn inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing premature sister chromatid separation.

G cluster_1 Mps1 Signaling in SAC Unattached_Kinetochores Unattached Kinetochores Mps1 Mps1 Unattached_Kinetochores->Mps1 Recruits & Activates Mps1_Active Active Mps1 Mps1->Mps1_Active SAC_Proteins Phosphorylation of SAC Proteins (e.g., KNL1) Mps1_Active->SAC_Proteins MCC_Assembly Mitotic Checkpoint Complex (MCC) Assembly SAC_Proteins->MCC_Assembly APC_C_Inhibition APC/C Inhibition MCC_Assembly->APC_C_Inhibition Anaphase_Delay Anaphase Onset Delayed APC_C_Inhibition->Anaphase_Delay

Caption: Mps1 is a key initiator of the Spindle Assembly Checkpoint.

Combination Therapy Workflow

The combination of this compound and paclitaxel creates a synthetic lethal interaction. Paclitaxel induces mitotic arrest by activating the SAC, creating a dependency on this checkpoint for cell survival. This compound then inhibits Mps1, abrogating the SAC and forcing the cell into a catastrophic mitosis, leading to apoptosis.

G Paclitaxel Paclitaxel Mitotic_Arrest Mitotic Arrest (SAC Dependent) Paclitaxel->Mitotic_Arrest Mps_BAY1 This compound Mps1_Inhibition Mps1 Inhibition Mps_BAY1->Mps1_Inhibition Mitotic_Catastrophe Mitotic Catastrophe & Aneuploidy Mitotic_Arrest->Mitotic_Catastrophe Override SAC_Abrogation SAC Abrogation Mps1_Inhibition->SAC_Abrogation SAC_Abrogation->Mitotic_Catastrophe Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

Caption: Logical workflow of this compound and paclitaxel combination.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures to determine the IC50 of paclitaxel in the presence and absence of this compound.[5][6]

Materials:

  • Cancer cell line of interest (e.g., KB1P-B11, HeLa-Matu, 143B, MG63)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Paclitaxel stock solution (in DMSO)

  • This compound (BAY 1217389) stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of paclitaxel in complete medium.

  • Prepare a fixed, sub-lethal concentration of this compound in complete medium.

  • Treat the cells with:

    • Vehicle control (medium with DMSO)

    • Paclitaxel serial dilutions alone

    • This compound alone (at the fixed concentration)

    • Paclitaxel serial dilutions in combination with the fixed concentration of this compound

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values for paclitaxel with and without this compound.

In Vitro Colony Formation Assay

This assay assesses the long-term survival of cells after treatment.[7]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • Paclitaxel stock solution

  • This compound stock solution

  • Crystal Violet staining solution (0.5% w/v in 25% methanol)

  • PBS

Procedure:

  • Seed a low number of cells (e.g., 500-1000 cells/well) into 6-well plates and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of paclitaxel, this compound, or the combination for 24-48 hours.

  • Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Incubate the plates for 10-14 days, allowing colonies to form.

  • Wash the colonies with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Stain the colonies with Crystal Violet solution for 15-30 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically >50 cells) in each well.

  • Calculate the surviving fraction for each treatment group relative to the vehicle control.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the combination therapy in a subcutaneous xenograft model.[2][8]

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Cancer cell line of interest (e.g., HeLa-Matu)

  • Matrigel (optional)

  • Paclitaxel formulation for injection (e.g., dissolved in Cremophor EL and ethanol, then diluted in saline)[9]

  • This compound formulation for oral gavage

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.

  • Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups:

    • Vehicle control

    • Paclitaxel alone

    • This compound alone

    • Paclitaxel + this compound

  • Administer the treatments according to the desired schedule. For example, based on preclinical studies:

    • Paclitaxel: 8 mg/kg, intravenous (i.v.) injection, once on day 1 of the treatment cycle.[2]

    • This compound (or a related compound like Mps-BAY2b): 30 mg/kg, oral gavage (p.o.), twice daily for two consecutive days, starting 24 hours after the paclitaxel dose.[2]

  • Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

  • Continue treatment for the specified duration or until tumors in the control group reach the predetermined endpoint.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Conclusion

The combination of this compound and paclitaxel represents a promising therapeutic strategy that leverages the principles of synthetic lethality. The preclinical data strongly support the synergistic interaction between these two agents, and the phase I clinical trial has established a manageable safety profile and preliminary efficacy. The provided protocols offer a framework for further investigation into this combination therapy in various cancer models. Further research should focus on identifying predictive biomarkers to select patients who are most likely to benefit from this treatment regimen.

References

Application Notes and Protocols: Crystal Violet Staining Following Mps-BAY1 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing cell viability and proliferation using crystal violet staining after treatment with Mps-BAY1 (also known as BAY 1217389), a potent inhibitor of the Monopolar Spindle 1 (Mps1) kinase. This protocol is designed to deliver reproducible and quantifiable results for preclinical drug development and cancer research.

Introduction

Mps1 is a crucial serine/threonine kinase that plays a central role in the spindle assembly checkpoint (SAC), a major signaling pathway that ensures proper chromosome segregation during mitosis. Dysregulation of Mps1 is implicated in various cancers, making it an attractive target for therapeutic intervention. This compound is a selective inhibitor of Mps1 that induces mitotic errors and subsequent cell death in cancer cells.

The crystal violet assay is a simple, rapid, and reliable method for quantifying the total biomass of adherent cells, which directly correlates with cell number. This assay is based on the ability of the crystal violet dye to bind to proteins and DNA of cells that remain attached to the culture plate. A reduction in the number of adherent cells following treatment with a cytotoxic agent like this compound will result in decreased staining intensity.

Data Presentation

The following table summarizes the dose-dependent effect of a representative kinase inhibitor on the viability of HeLa cells, as determined by a crystal violet assay after 96 hours of treatment. This data is illustrative and serves as an example of expected results when treating cancer cell lines with this compound.

Kinase Inhibitor Concentration (nM)Average Optical Density (OD) at 570 nm% Cell Viability (Normalized to Control)
0 (Vehicle Control)1.25100%
11.1088%
100.8568%
500.5040%
1000.3024%
5000.1512%

Signaling Pathway and Experimental Workflow

To visualize the underlying mechanism of this compound action and the experimental procedure, the following diagrams are provided.

Mps1_Signaling_Pathway cluster_0 Mitotic Progression cluster_1 This compound Intervention Unattached_Kinetochores Unattached Kinetochores Mps1_Activation Mps1 Activation Unattached_Kinetochores->Mps1_Activation Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint (SAC) Activation Mps1_Activation->Spindle_Assembly_Checkpoint Mps1_Inhibition Mps1 Inhibition Anaphase_Promoting_Complex Anaphase-Promoting Complex/Cyclosome (APC/C) Inhibition Spindle_Assembly_Checkpoint->Anaphase_Promoting_Complex Securin_Stabilization Securin Stabilization Anaphase_Promoting_Complex->Securin_Stabilization Separase_Inhibition Separase Inhibition Securin_Stabilization->Separase_Inhibition Sister_Chromatid_Cohesion Sister Chromatid Cohesion Maintained Separase_Inhibition->Sister_Chromatid_Cohesion Metaphase_Arrest Metaphase Arrest Sister_Chromatid_Cohesion->Metaphase_Arrest Mps_BAY1 This compound Mps_BAY1->Mps1_Inhibition SAC_Inactivation SAC Inactivation Mps1_Inhibition->SAC_Inactivation Premature_Anaphase Premature Anaphase Onset SAC_Inactivation->Premature_Anaphase Chromosome_Missegregation Chromosome Missegregation Premature_Anaphase->Chromosome_Missegregation Aneuploidy_Cell_Death Aneuploidy & Cell Death Chromosome_Missegregation->Aneuploidy_Cell_Death

Caption: Mps1 Signaling Pathway and Inhibition by this compound.

Crystal_Violet_Workflow start Start seed_cells Seed Adherent Cells in 96-well Plate start->seed_cells incubate_adhesion Incubate for 24h for Cell Adhesion seed_cells->incubate_adhesion treat_mps_bay1 Treat with this compound (or Vehicle Control) incubate_adhesion->treat_mps_bay1 incubate_treatment Incubate for 96h treat_mps_bay1->incubate_treatment wash_pbs Wash with PBS incubate_treatment->wash_pbs fix_cells Fix with 100% Methanol (B129727) for 10 min wash_pbs->fix_cells stain_cv Stain with 0.5% Crystal Violet for 20 min fix_cells->stain_cv wash_water Wash with Water to Remove Excess Stain stain_cv->wash_water air_dry Air Dry Plates wash_water->air_dry solubilize Solubilize Stain with 100% Methanol air_dry->solubilize read_od Read Optical Density (OD) at 570 nm solubilize->read_od analyze_data Analyze Data & Calculate % Viability read_od->analyze_data end End analyze_data->end

Caption: Experimental Workflow for Crystal Violet Staining.

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing a crystal violet cell viability assay following treatment with this compound.

Materials and Reagents:

  • Adherent cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (BAY 1217389)

  • Dimethyl sulfoxide (B87167) (DMSO, for this compound stock solution)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Methanol, 100% (for fixation and solubilization)

  • Crystal Violet powder

  • 96-well flat-bottom tissue culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Reagent Preparation:

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Crystal Violet Staining Solution (0.5% w/v):

    • Dissolve 0.5 g of crystal violet powder in 100 mL of 20% methanol (20 mL methanol + 80 mL deionized water).

    • Stir until the powder is completely dissolved.

    • Filter the solution through a 0.22 µm filter to remove any undissolved particles.

    • Store at room temperature in a dark bottle.

Experimental Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined empirically for each cell line to ensure that the cells are in the exponential growth phase at the end of the experiment and the vehicle-treated control wells are not over-confluent.

    • Include wells with medium only to serve as a blank for background absorbance measurement.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow the cells to adhere.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical concentration range to test would be from 1 nM to 1 µM.

    • Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound used.

    • Carefully remove the medium from each well and replace it with 100 µL of the medium containing the appropriate concentration of this compound or the vehicle control.

    • Incubate the plate for 96 hours at 37°C in a humidified 5% CO₂ incubator.

  • Crystal Violet Staining:

    • After the 96-hour incubation, carefully aspirate the medium from all wells.

    • Gently wash the cells once with 200 µL of PBS per well.

    • Aspirate the PBS.

    • Add 100 µL of 100% methanol to each well to fix the cells.

    • Incubate for 10 minutes at room temperature.

    • Aspirate the methanol.

    • Add 100 µL of 0.5% crystal violet staining solution to each well.

    • Incubate for 20 minutes at room temperature.

    • Carefully remove the crystal violet solution.

    • Wash the plate by gently immersing it in a beaker of tap water and repeating this 3-4 times to remove excess stain. Alternatively, gently wash each well with 200 µL of water.

    • Invert the plate on a paper towel and allow it to air dry completely.

  • Quantification:

    • Once the plate is completely dry, add 100 µL of 100% methanol to each well to solubilize the bound crystal violet.

    • Place the plate on a shaker for 15-20 minutes to ensure complete solubilization of the dye.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each this compound concentration using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the % cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%).

Application Notes and Protocols for BAY 1217389 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of BAY 1217389, a potent and selective inhibitor of the serine/threonine kinase Monopolar Spindle 1 (Mps1). The protocols and data herein are intended to assist in the design, execution, and interpretation of experiments to evaluate the effects of BAY 1217389 on cancer cell lines, both as a single agent and in combination with other therapeutics.

Introduction to BAY 1217389

BAY 1217389 is an orally bioavailable small molecule inhibitor that targets Mps1, a key regulator of the Spindle Assembly Checkpoint (SAC).[1][2] The SAC is a critical cellular surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[1] In many cancer cells, Mps1 is overexpressed, contributing to aneuploidy and tumor progression.[2] By inhibiting Mps1, BAY 1217389 abrogates the SAC, leading to premature entry into anaphase, chromosomal missegregation, mitotic catastrophe, and ultimately, cancer cell death.[3][4] Preclinical studies have demonstrated the anti-proliferative activity of BAY 1217389 in various cancer cell lines and its synergistic effects when combined with taxanes like paclitaxel (B517696).[1][5]

Mechanism of Action

BAY 1217389 selectively binds to the ATP-binding pocket of Mps1, inhibiting its kinase activity with high potency.[3] This inhibition prevents the recruitment and phosphorylation of downstream SAC proteins, including Mad1 and Mad2, at the kinetochores of unattached chromosomes.[6] Consequently, the formation of the Mitotic Checkpoint Complex (MCC), which is responsible for inhibiting the Anaphase-Promoting Complex/Cyclosome (APC/C), is prevented.[6] This leads to the premature activation of the APC/C, degradation of its substrates (e.g., cyclin B1 and securin), and a forced exit from mitosis, resulting in severe chromosomal abnormalities and cell death.[3][4]

dot

BAY1217389_Mechanism_of_Action cluster_mitosis Mitosis cluster_drug_action Drug Action Unattached_Kinetochores Unattached Kinetochores Mps1 Mps1 Kinase Unattached_Kinetochores->Mps1 recruits SAC_Proteins SAC Proteins (Mad1, Mad2, Bub1, Bub3) Mps1->SAC_Proteins phosphorylates MCC Mitotic Checkpoint Complex (MCC) SAC_Proteins->MCC forms APC_C APC/C MCC->APC_C inhibits Anaphase Anaphase APC_C->Anaphase Mitotic_Catastrophe Mitotic Catastrophe (Aneuploidy, Cell Death) APC_C->Mitotic_Catastrophe premature activation BAY1217389 BAY 1217389 BAY1217389->Mps1 inhibits

Caption: Mechanism of action of BAY 1217389.

Data Presentation: Seeding Densities and IC50 Values

The optimal seeding density for cancer cell lines is crucial for obtaining reproducible results and should be determined empirically for each cell line and assay type. Factors to consider include the proliferation rate of the cell line and the duration of the experiment. The goal is to ensure that cells are in the logarithmic growth phase and do not become over-confluent by the end of the assay.

Table 1: General Seeding Density Guidelines for Cancer Cell Lines in 96-well plates.

Cell Line TypeProliferation RateRecommended Seeding Density (cells/well)
Adherent (e.g., HeLa, A549)Fast2,000 - 5,000
Adherent (e.g., MCF-7)Slow5,000 - 10,000
Suspension (e.g., Jurkat)Fast10,000 - 20,000

Table 2: Reported IC50 Values and Seeding Densities for BAY 1217389.

Cell LineCancer TypeSeeding Density (cells/well)Assay DurationIC50 (nM)Reference
HeLa-MaTuCervical Cancer1,000 - 5,00096 hoursMedian: 6.7[3]
HeLa-MaTu-ADRDoxorubicin-resistant Cervical Cancer1,000 - 5,00096 hours(Range: 3 to >300)[3]
SK-N-BE(2)cNeuroblastomaNot Specified72 hours~300 (as Mps-BAY2a)[2]

Experimental Protocols

Cell Proliferation Assay (Crystal Violet)

This protocol is adapted from a method used to assess the anti-proliferative effects of BAY 1217389.[3]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • BAY 1217389 stock solution (in DMSO)

  • Glutaraldehyde (B144438) solution

  • Crystal Violet staining solution

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density (e.g., 1,000-5,000 cells/well for HeLa-MaTu cells) in 100 µL of complete medium.[3] Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Treatment: Prepare serial dilutions of BAY 1217389 in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions in quadruplicates. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 96 hours at 37°C, 5% CO2.[3]

  • Fixation: Carefully aspirate the medium and fix the adherent cells by adding 100 µL of glutaraldehyde solution to each well. Incubate for 15 minutes at room temperature.

  • Staining: Wash the plates gently with water and stain with 100 µL of Crystal Violet solution for 20 minutes at room temperature.

  • Solubilization: Wash the plates with water to remove excess stain and allow them to air dry. Solubilize the stain by adding 100 µL of a solubilizing agent (e.g., 10% acetic acid) to each well.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a 4-parameter fit.[3]

dot

Crystal_Violet_Workflow cluster_workflow Crystal Violet Assay Workflow Seed_Cells Seed Cells (96-well plate) Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_BAY1217389 Treat with BAY 1217389 Incubate_24h->Treat_BAY1217389 Incubate_96h Incubate 96h Treat_BAY1217389->Incubate_96h Fix_Cells Fix with Glutaraldehyde Incubate_96h->Fix_Cells Stain_CV Stain with Crystal Violet Fix_Cells->Stain_CV Solubilize Solubilize Stain Stain_CV->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data (IC50) Read_Absorbance->Analyze_Data

Caption: Workflow for the Crystal Violet cell proliferation assay.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the use of propidium (B1200493) iodide (PI) staining to analyze the effects of BAY 1217389 on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • BAY 1217389 stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • PI/RNase A staining buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase during treatment. After 24 hours, treat the cells with the desired concentrations of BAY 1217389 and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Harvest: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining buffer.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Immunofluorescence for Mitotic Catastrophe

This protocol describes how to visualize multinucleation, a hallmark of mitotic catastrophe induced by BAY 1217389.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Glass coverslips in 12-well plates

  • BAY 1217389 stock solution (in DMSO)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-α-tubulin (to visualize microtubules)

  • Fluorophore-conjugated secondary antibody

  • DAPI (for nuclear staining)

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Seeding and Treatment: Seed cells on glass coverslips in 12-well plates. After 24 hours, treat with BAY 1217389 for the desired duration.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate with anti-α-tubulin antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash with PBS and counterstain with DAPI for 5 minutes.

  • Mounting: Wash with PBS and mount the coverslips on microscope slides using antifade mounting medium.

  • Imaging: Visualize and capture images using a fluorescence microscope. Look for the presence of multinucleated cells and micronuclei as indicators of mitotic catastrophe.

In Vitro Combination Study with Paclitaxel

This protocol provides a framework for assessing the synergistic effects of BAY 1217389 and paclitaxel.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • BAY 1217389 and Paclitaxel stock solutions (in DMSO)

  • Cell viability assay reagents (e.g., MTT or CellTiter-Glo)

Protocol:

  • Cell Seeding: Seed cells in 96-well plates at their optimal density and incubate for 24 hours.

  • Drug Treatment:

    • Single Agent: Prepare serial dilutions of BAY 1217389 and paclitaxel separately.

    • Combination: Prepare combinations of both drugs at a constant ratio (e.g., based on their individual IC50 values) or in a matrix format (checkerboard assay).

    • Treat the cells with single agents and combinations. Include a vehicle control.

  • Incubation: Incubate for a predetermined duration (e.g., 72 hours).

  • Viability Assessment: Perform a cell viability assay (e.g., MTT assay).

  • Data Analysis:

    • Calculate the IC50 values for the single agents.

    • For combination treatments, calculate the Combination Index (CI) using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

dot

Mps1_Signaling_Pathway cluster_pathway Mps1 Signaling in the Spindle Assembly Checkpoint Unattached_Kinetochore Unattached Kinetochore Mps1_active Active Mps1 Unattached_Kinetochore->Mps1_active recruits & activates Knl1 Knl1 Mps1_active->Knl1 phosphorylates Bub1_Bub3 Bub1/Bub3 Knl1->Bub1_Bub3 recruits Mad1_Mad2 Mad1/Mad2 Bub1_Bub3->Mad1_Mad2 recruits MCC_formation MCC Formation (Mad2-Cdc20-BubR1-Bub3) Mad1_Mad2->MCC_formation catalyzes APC_C_Cdc20 APC/C-Cdc20 MCC_formation->APC_C_Cdc20 inhibits Anaphase_Onset Anaphase Onset APC_C_Cdc20->Anaphase_Onset BAY1217389 BAY 1217389 BAY1217389->Mps1_active inhibits

Caption: Key components of the Mps1 signaling pathway.

References

Troubleshooting & Optimization

Mps-BAY1 solubility issues and best solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility, storage, and handling of Mps-BAY1 (also known as Empesertib or BAY 1161909).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of the monopolar spindle 1 (MPS1) kinase with an IC50 value of less than 1 nM.[1][2][3] It plays a crucial role in the spindle assembly checkpoint (SAC), a key regulatory system for cell division. By inhibiting Mps1, this compound disrupts the SAC, leading to chromosomal misalignment, mitotic catastrophe, and ultimately, apoptosis in cancer cells.[4] This makes it a compound of interest for preclinical anticancer research, particularly in areas like colorectal and cervical cancer.[4]

Q2: What are the primary solubility characteristics of this compound?

A2: this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO) but is not soluble in water.[3] It is crucial to use fresh, high-quality DMSO to achieve maximum solubility, as DMSO can absorb moisture, which will reduce the solubility of the compound.[2]

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve this compound powder in 100% fresh DMSO.[2] If you encounter precipitation or phase separation during preparation, gentle heating and/or sonication can be used to aid dissolution.[1] It is recommended to add each solvent one by one during the preparation of solutions.[1] For in vivo experiments, it is best to prepare the working solution freshly on the day of use.[1]

Q4: What are the recommended storage conditions for this compound?

A4: Proper storage is critical to maintain the stability and activity of this compound. Recommendations for both solid powder and stock solutions are provided in the table below.

Troubleshooting Guide

Issue: My this compound is not dissolving properly in DMSO.

  • Solution 1: Check your DMSO. Ensure you are using fresh, anhydrous (moisture-free) DMSO. Old or improperly stored DMSO can absorb moisture from the air, which significantly reduces the solubility of this compound.[2]

  • Solution 2: Gentle Warming/Sonication. If precipitation occurs, gently warm the solution or use a sonicator to aid dissolution.[1] Be cautious with heating to avoid degradation of the compound.

  • Solution 3: Verify the Concentration. Double-check your calculations to ensure you are not exceeding the maximum solubility of this compound in DMSO (see solubility table below).

Issue: I observed precipitation when diluting my DMSO stock solution with an aqueous buffer (e.g., PBS).

  • Problem: This is a common issue as this compound is not soluble in water.[3] When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can precipitate out of the solution.

  • Solution 1: Lower the Final DMSO Concentration. For cell culture experiments, it is generally recommended to keep the final concentration of DMSO below 0.5% to avoid solvent-induced toxicity. When preparing your working solution, ensure the final DMSO concentration in your culture medium is as low as possible while maintaining the desired this compound concentration.

  • Solution 2: Serial Dilutions. Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This can sometimes help to keep the compound in solution.

  • Solution 3: Use a Surfactant (with caution). In some instances, a small amount of a biocompatible surfactant (e.g., Tween-80) can help to maintain the solubility of hydrophobic compounds in aqueous solutions. However, this must be optimized for your specific cell line and experiment, as surfactants can have their own biological effects.

Data Presentation

Table 1: this compound Solubility Data

SolventSolubility (mg/mL)Solubility (mM)Notes
DMSO≥ 24[5] - 100[2]≥ 42.8 - 178.69[2]Use fresh, anhydrous DMSO for maximum solubility.[2]
WaterInsolubleInsoluble[3]

Table 2: Recommended Storage Conditions for this compound

FormShort-Term StorageLong-Term StorageShelf Life
Solid Powder 0 - 4°C (days to weeks)[3]-20°C (months to years)[3]>2 years if stored properly[3]
Stock Solution (in DMSO) 0 - 4°C (days to weeks)[3]-20°C (1 year)[1] or -80°C (2 years)[1]Up to 2 years at -80°C[1]

Note: For stock solutions, it is recommended to aliquot into single-use vials to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay using Crystal Violet

This protocol is a general guideline for assessing the anti-proliferative effects of this compound on adherent cancer cell lines (e.g., HeLa).

  • Cell Seeding:

    • Plate cells in a 96-well plate at a density of 3,000 - 5,000 cells/well in 200 µL of the appropriate growth medium supplemented with 10% fetal calf serum.[2]

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in 100% DMSO.

    • On the day of treatment, prepare serial dilutions of this compound in the cell culture medium. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%). A suggested concentration range for this compound is 0.01 µM to 30 µM.[2]

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation:

    • Incubate the plates for the desired period (e.g., 72 hours).

  • Crystal Violet Staining:

    • After incubation, carefully remove the medium.

    • Wash the cells three times with water.[2]

    • Dry the plates at room temperature.[2]

    • Add 100 µL of 0.1% crystal violet solution (in a suitable buffer, e.g., with a pH of 3.0) to each well and stain for 10-15 minutes at room temperature.[2]

    • Wash the stained cells three times with water.[2]

    • Dry the plates completely at room temperature.[2]

  • Quantification:

    • Add 100 µL of a 10% acetic acid solution to each well to dissolve the dye.[2]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • The absorbance is proportional to the number of viable cells. Calculate the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration.

Visualizations

Mps_BAY1_Mechanism_of_Action cluster_inhibition Inhibition Pathway Mps_BAY1 This compound Mps1 Mps1 Kinase Mps_BAY1->Mps1 Inhibits Mps_BAY1->Mps1 SAC Spindle Assembly Checkpoint (SAC) Mps1->SAC Activates Mps1->SAC Misalignment Chromosomal Misalignment Mps1->Misalignment Leads to Mitosis Normal Mitosis SAC->Mitosis Ensures Proper Chromosome Segregation SAC->Mitosis Apoptosis Apoptosis Misalignment->Apoptosis Induces

Caption: Mechanism of action of this compound.

Mps_BAY1_Solubility_Troubleshooting start Start: Dissolving this compound check_dmso Is the DMSO fresh and anhydrous? start->check_dmso use_fresh_dmso Use fresh, anhydrous DMSO check_dmso->use_fresh_dmso No sonicate Apply gentle heat or sonication check_dmso->sonicate Yes use_fresh_dmso->check_dmso check_concentration Is the concentration below max solubility? sonicate->check_concentration recalculate Recalculate and adjust concentration check_concentration->recalculate No success Successfully Dissolved check_concentration->success Yes recalculate->start

Caption: Troubleshooting workflow for this compound dissolution.

Experimental_Workflow_Cell_Assay seed_cells 1. Seed Cells in 96-well plate incubate_24h 2. Incubate 24h (for attachment) seed_cells->incubate_24h prepare_treatment 3. Prepare this compound dilutions in culture medium incubate_24h->prepare_treatment treat_cells 4. Treat cells with this compound (include vehicle control) prepare_treatment->treat_cells incubate_treatment 5. Incubate for desired period (e.g., 72h) treat_cells->incubate_treatment stain 6. Crystal Violet Staining incubate_treatment->stain quantify 7. Solubilize dye and measure absorbance stain->quantify analyze 8. Analyze data and calculate IC50 quantify->analyze

Caption: General workflow for an in vitro cell proliferation assay.

References

Technical Support Center: Optimizing Mps-BAY1 and Paclitaxel Combination Dosage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the combination dosage of Mps-BAY1, a potent Monopolar Spindle 1 (MPS1) kinase inhibitor, and paclitaxel (B517696), a microtubule-stabilizing agent.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for combining this compound and paclitaxel?

A1: The combination of this compound and paclitaxel is based on a synergistic mechanism of action that targets cancer cells at a critical point in cell division. Paclitaxel works by stabilizing microtubules, which leads to the activation of the Spindle Assembly Checkpoint (SAC), causing mitotic arrest and subsequent cell death.[1][2][3] this compound is a selective inhibitor of the MPS1 kinase, a key component of the SAC.[4][5] By inhibiting MPS1, this compound abrogates the SAC, forcing cells to exit mitosis prematurely, even in the presence of paclitaxel-induced spindle defects. This leads to chromosomal missegregation, aneuploidy, and ultimately, mitotic catastrophe and cell death.[4] The synergistic effect of this combination has been observed in preclinical studies.[4]

Q2: What are the known mechanisms of action for this compound and paclitaxel?

A2:

  • This compound (BAY 1217389): This compound is a potent and selective inhibitor of Monopolar Spindle 1 (MPS1) kinase.[5] MPS1 is a crucial protein kinase that regulates the Spindle Assembly Checkpoint (SAC), a major cell cycle control mechanism that ensures proper chromosome segregation during mitosis.[4] Inhibition of MPS1 by this compound leads to the inactivation of the SAC, causing cells to proceed through mitosis despite the presence of improperly attached chromosomes, resulting in mitotic catastrophe and cell death.[4]

  • Paclitaxel: Paclitaxel is a well-established chemotherapeutic agent that targets microtubules.[1][2] It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly.[3][6] This stabilization of microtubules disrupts the normal dynamic instability required for proper mitotic spindle formation and function, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][7]

Q3: What are the typical starting concentrations for in vitro experiments with this compound and paclitaxel?

A3: For in vitro experiments, it is recommended to first determine the IC50 (half-maximal inhibitory concentration) of each drug individually in your cell line of interest. Based on preclinical data for similar compounds, starting concentrations for this compound (BAY 1217389) could be in the low nanomolar range (e.g., 1-100 nM).[5] For paclitaxel, a wider range might be tested, from low nanomolar to micromolar concentrations (e.g., 1 nM - 10 µM), as its effectiveness is cell-line dependent.[8][9] For combination studies, a dose matrix with concentrations around the individual IC50 values is recommended to assess for synergistic, additive, or antagonistic effects.

Q4: How can I assess the synergistic effects of this compound and paclitaxel?

A4: The synergistic effects of this compound and paclitaxel can be assessed using various methods, most commonly through cell viability or cytotoxicity assays.[10][11] A dose-response matrix should be set up where cells are treated with increasing concentrations of each drug alone and in combination. The resulting data can be analyzed using software that calculates a synergy score, such as the Loewe additivity or Bliss independence models.[12] A combination index (CI) value less than 1 typically indicates synergy.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability in cell viability assay results 1. Inconsistent cell seeding density. 2. Uneven drug distribution in wells. 3. Edge effects in multi-well plates. 4. Contamination (e.g., mycoplasma).1. Ensure a single-cell suspension and accurate cell counting before seeding. 2. Mix the plate gently by tapping or using a plate shaker after adding drugs. 3. Avoid using the outer wells of the plate or fill them with sterile PBS or media. 4. Regularly test cell cultures for contamination.
Precipitation of paclitaxel in culture medium Paclitaxel is poorly soluble in aqueous solutions.Prepare a high-concentration stock solution of paclitaxel in a suitable solvent like DMSO. When diluting into the final culture medium, ensure rapid and thorough mixing. Avoid multiple freeze-thaw cycles of the stock solution.
Unexpectedly high toxicity in control cells (vehicle control) The solvent used to dissolve the drugs (e.g., DMSO) is at a toxic concentration.Determine the maximum non-toxic concentration of the solvent for your cell line. Ensure the final solvent concentration is consistent across all treatment groups, including single-agent and combination treatments.
No synergistic effect observed 1. The chosen cell line may be resistant to one or both drugs. 2. The drug concentrations or ratios are not optimal. 3. The incubation time is too short or too long.1. Test the sensitivity of your cell line to each drug individually. Consider using a different cell line known to be sensitive to taxanes. 2. Perform a wider dose-matrix experiment to explore a broader range of concentrations and ratios. 3. Conduct a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint for observing synergy.
Difficulty interpreting cell cycle analysis data 1. Sub-optimal cell fixation and permeabilization. 2. Incorrect gating during flow cytometry analysis. 3. Paclitaxel can induce aneuploidy, leading to complex DNA content profiles.1. Optimize the fixation (e.g., ethanol (B145695) concentration and temperature) and permeabilization steps. 2. Use appropriate controls (e.g., untreated cells, single-drug treatments) to set the gates for G1, S, and G2/M phases. 3. Be aware that a "G2/M" peak may contain cells with >4N DNA content due to mitotic slippage and aneuploidy. Consider using markers for mitosis (e.g., phospho-histone H3) to further dissect this population.

Quantitative Data

The following table summarizes data from a Phase I clinical trial of BAY 1217389 (this compound) in combination with paclitaxel in patients with solid tumors.[13]

Parameter Value Notes
Paclitaxel Dose 90 mg/m²Administered weekly.[13]
This compound (BAY 1217389) Schedule Twice daily, 2-days-on/5-days-offOral administration.[13]
Maximum Tolerated Dose (MTD) of this compound 64 mgTwice daily with paclitaxel.[13]
Dose-Limiting Toxicities (DLTs) Hematologic toxicities (55.6%)Primarily grade ≥3 neutropenia.[13]
Common Toxicities (All Grades) Nausea (45.3%), Fatigue (41.3%), Diarrhea (40.0%)[13]
Overall Confirmed Response Rate 31.6%In evaluable patients.[13]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound and paclitaxel in culture medium. Treat cells with single agents and combinations in a dose-matrix format. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[14]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Analyze for synergy using appropriate software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound, paclitaxel, or the combination for the desired time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[15]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (Live cells)

    • Annexin V+ / PI- (Early apoptotic cells)

    • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

    • Annexin V- / PI+ (Necrotic cells)

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment: Treat cells with this compound, paclitaxel, or the combination for a specified duration (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[16]

Visualizations

Mps-BAY1_Paclitaxel_Signaling_Pathway cluster_Paclitaxel Paclitaxel Action cluster_SAC Spindle Assembly Checkpoint (SAC) cluster_MpsBAY1 This compound Action cluster_Outcome Cellular Outcome Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes Mitotic_Spindle Defective Mitotic Spindle Microtubules->Mitotic_Spindle Forms SAC_Activation SAC Activation Mitotic_Spindle->SAC_Activation Activates MPS1 MPS1 Kinase SAC_Activation->MPS1 Requires Mitotic_Arrest Mitotic Arrest MPS1->Mitotic_Arrest Maintains MPS1->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Mps_BAY1 This compound Mps_BAY1->MPS1 Inhibits Mitotic_Catastrophe Mitotic Catastrophe (Aneuploidy) Mps_BAY1->Mitotic_Catastrophe Leads to Mitotic_Catastrophe->Apoptosis

Caption: Synergistic mechanism of this compound and paclitaxel.

Experimental_Workflow cluster_0 Phase 1: Single Agent Screening cluster_1 Phase 2: Combination Screening cluster_2 Phase 3: Mechanistic Validation cluster_3 Phase 4: In Vivo Studies (Optional) A1 Determine IC50 of this compound B1 Dose-Matrix Cell Viability Assay (e.g., MTT) A1->B1 A2 Determine IC50 of Paclitaxel A2->B1 B2 Calculate Combination Index (CI) (Synergy Analysis) B1->B2 C1 Apoptosis Assay (Annexin V/PI) B2->C1 C2 Cell Cycle Analysis (PI Staining) B2->C2 D1 Xenograft Model C1->D1 C2->D1 D2 Evaluate Tumor Growth Inhibition D1->D2

Caption: Workflow for optimizing this compound and paclitaxel dosage.

References

Preventing Mps-BAY1 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mps-BAY1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the prevention of this compound precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Monopolar Spindle 1 (MPS1) kinase, a key regulator of the spindle assembly checkpoint (SAC).[1] The SAC ensures the proper segregation of chromosomes during mitosis. By inhibiting MPS1, this compound disrupts this checkpoint, leading to mitotic errors, aneuploidy, and ultimately, cell death in rapidly dividing cells, such as cancer cells.[2]

Q2: Why does this compound precipitate when I dilute it in my aqueous experimental buffer?

Like many small molecule kinase inhibitors, this compound is a lipophilic compound with low intrinsic aqueous solubility.[3] Precipitation often occurs when a concentrated stock solution, typically prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into an aqueous buffer. This is due to the drastic change in solvent polarity, which reduces the solubility of the compound below its effective concentration, causing it to "crash out" of solution.

Q3: How can I prevent this compound from precipitating during my experiments?

Several strategies can be employed to prevent precipitation:

  • Optimize Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution as low as possible (ideally below 0.5%) to minimize its effect on the experiment and reduce the risk of precipitation.

  • Use Fresh Solvents: Use anhydrous, high-purity DMSO to prepare your stock solutions, as moisture can affect the solubility and stability of the compound.[4]

  • Work with Lower Concentrations: If possible, using a lower final concentration of this compound in your assay can help keep it within its solubility limit in the aqueous buffer.

  • Sonication: Briefly sonicating the final aqueous solution can help to dissolve any small, initial precipitates that may have formed.

  • pH Adjustment: The solubility of some compounds is pH-dependent. If your experimental conditions allow, you could test a range of pH values for your aqueous buffer to see if it improves this compound solubility.

Troubleshooting Guide: this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your experiments.

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer. The kinetic solubility of this compound in the aqueous buffer has been exceeded.- Lower the final concentration of this compound. - Prepare an intermediate dilution in a co-solvent like ethanol (B145695) before the final dilution in the aqueous buffer. - Add a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20 or Triton X-100) to the aqueous buffer.
Solution becomes cloudy over time during the experiment. The compound is slowly precipitating out of solution due to factors like temperature changes or interactions with other components in the assay medium.- Ensure the experimental temperature is kept constant. - Prepare fresh dilutions of this compound for each experiment. - Evaluate the stability of this compound in your specific assay buffer over the time course of the experiment.
Inconsistent experimental results. Inconsistent amounts of soluble this compound due to partial precipitation.- Visually inspect all solutions for any signs of precipitation before use. - Prepare a fresh stock solution of this compound. - Follow a standardized and validated protocol for solution preparation.

Data Presentation: this compound Solubility

The following table summarizes the known solubility of this compound (also known as BAY 1217389) in various solvents.

Solvent Solubility Notes
DMSO ~15 mg/mL[3], 93 mg/mL (165.6 mM)[5], 100 mg/mL (178.09 mM)[4]Use fresh, anhydrous DMSO for optimal solubility.[4]
Dimethylformamide (DMF) ~25 mg/mL[3]
Ethanol 8 mg/mL[4]
Water Insoluble[4]
1:3 solution of DMF:PBS (pH 7.2) ~0.25 mg/mL[3]Aqueous solutions are not recommended for storage for more than one day.[3]
10% DMSO >> 90% corn oil ≥ 2.5 mg/mL (4.45 mM)[6]Clear solution, suitable for in vivo studies.[6]
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline 2.5 mg/mL (4.45 mM)[6]Suspended solution, may require ultrasonic treatment.[6]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound solid compound

  • Anhydrous, high-purity DMSO

  • Sterile, polypropylene (B1209903) microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution, but be mindful of the compound's stability at elevated temperatures.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C, protected from light.[3][4]

Cell Viability Assay using this compound

This protocol is a general guideline for assessing the effect of this compound on the viability of a cancer cell line using a tetrazolium-based assay (e.g., MTT or MTS).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Dilution and Treatment:

    • Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. To avoid precipitation, it is recommended to perform a serial dilution.

    • Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and low (e.g., <0.5%).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells with medium and vehicle (DMSO) only as controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours).[6]

  • Cell Viability Measurement:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan (B1609692) crystals.

    • For MTS assay: Add MTS reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.

Mandatory Visualizations

MPS1 Signaling Pathway

MPS1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_mps1_core MPS1 Kinase Core cluster_downstream Downstream Effectors & Cellular Processes PKC PKC MPS1 MPS1 PKC->MPS1 Calcium_Channels Calcium Channels (Cch1/Mid1) Calcium_Channels->MPS1 Mig1 Mig1 MPS1->Mig1 Swi4_Swi6 Swi4/Swi6 MPS1->Swi4_Swi6 Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint (SAC) MPS1->Spindle_Assembly_Checkpoint Chromosome_Alignment Chromosome Alignment Spindle_Assembly_Checkpoint->Chromosome_Alignment Cell_Cycle_Progression Cell Cycle Progression Chromosome_Alignment->Cell_Cycle_Progression Mps_BAY1 This compound Mps_BAY1->MPS1

Caption: Overview of the MPS1 signaling pathway and its inhibition by this compound.

Experimental Workflow for Preventing this compound Precipitation

Precipitation_Prevention_Workflow cluster_prep Solution Preparation cluster_dilution Dilution for Experiment cluster_troubleshoot Troubleshooting Start Start: this compound Powder Stock Prepare Concentrated Stock in Anhydrous DMSO Start->Stock Store Aliquot and Store at -20°C Stock->Store Dilute_Stock Dilute Stock in Culture Medium Store->Dilute_Stock Check_Precipitate Visually Inspect for Precipitation Dilute_Stock->Check_Precipitate No_Precipitate No Precipitation: Proceed with Experiment Check_Precipitate->No_Precipitate No Precipitate Precipitation Observed Check_Precipitate->Precipitate Yes Troubleshoot Implement Troubleshooting Strategies Precipitate->Troubleshoot Lower_Conc Lower Final Concentration Troubleshoot->Lower_Conc Co_Solvent Use Co-Solvent Troubleshoot->Co_Solvent Surfactant Add Surfactant Troubleshoot->Surfactant Sonication Sonicate Solution Troubleshoot->Sonication Lower_Conc->Dilute_Stock Co_Solvent->Dilute_Stock Surfactant->Dilute_Stock Sonication->Dilute_Stock

Caption: A logical workflow for preparing this compound solutions and troubleshooting precipitation.

References

Potential for Mps-BAY1 assay interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Mps-BAY1 assay. The content is designed to address specific issues that may be encountered during experimentation, with a focus on potential sources of assay interference.

Frequently Asked Questions (FAQs)

Q1: What is the this compound assay and what is its primary application?

The this compound assay is a biochemical assay designed to measure the enzymatic activity of Monopolar Spindle 1 (MPS1) kinase and to screen for its inhibitors. This compound is a potent and selective inhibitor of MPS1, a key regulator of the spindle assembly checkpoint (SAC) in mitosis.[1] The assay is crucial in cancer research and drug development for identifying and characterizing novel antineoplastic agents that target mitotic processes.

Q2: What is the underlying technology of the this compound assay?

While various kinase assay formats exist, the this compound assay and similar inhibitor screening platforms frequently utilize Fluorescence Polarization (FP). FP is a homogeneous technique that measures changes in the rotational motion of a fluorescently labeled molecule (tracer) upon binding to a larger partner, such as a protein kinase.[2][3] In a competitive FP assay for an MPS1 inhibitor, a fluorescently labeled tracer that binds to MPS1 is displaced by unlabeled inhibitors like this compound, leading to a decrease in the polarization signal.

Q3: What are the critical components of a typical this compound FP assay?

A typical this compound FP assay includes the following components:

  • MPS1 Kinase: The enzyme of interest.

  • Fluorescent Tracer: A small molecule that binds to the ATP pocket of MPS1 and is labeled with a fluorophore.

  • ATP: The co-substrate for the kinase reaction.

  • Substrate: A peptide or protein that is phosphorylated by MPS1 (in activity assays).

  • Assay Buffer: A buffered solution containing salts and other additives to ensure optimal enzyme activity and stability.

  • Test Compound: The potential inhibitor, such as this compound.

Q4: How can I determine the optimal concentrations of kinase and tracer for my assay?

To determine the optimal concentrations, you should perform a titration experiment. Keep the tracer concentration fixed at a low level (typically in the low nanomolar range) and titrate in increasing concentrations of the MPS1 kinase. The goal is to find a kinase concentration that results in a significant and stable FP signal window (the difference in polarization between the bound and free tracer) without saturating the system. A good starting point is a kinase concentration that yields 50-80% of the maximal tracer binding.[4]

Troubleshooting Guide

This guide addresses common issues encountered during this compound assays, with a focus on fluorescence polarization-based formats.

Problem Potential Cause Recommended Solution
High background fluorescence Autofluorescent compounds in the assay plate or buffer.Use non-binding, black microplates.[5] Ensure high-purity buffer reagents. Test buffer components for intrinsic fluorescence.
Test compounds are inherently fluorescent.Screen for compound autofluorescence by measuring the fluorescence of the compound in the absence of the tracer. If interference is significant, consider using a red-shifted fluorophore for the tracer, as fewer library compounds fluoresce at longer wavelengths.[6]
Low FP signal or small assay window Suboptimal concentration of MPS1 kinase or tracer.Re-optimize the concentrations of the kinase and tracer through titration experiments to maximize the signal window.
Inefficient binding of the tracer to the kinase.Verify the quality and activity of the MPS1 kinase and the integrity of the fluorescent tracer.
The molecular weight difference between the tracer and the kinase is insufficient.While not easily changed, ensure the tracer is significantly smaller than the kinase to maximize the change in polarization upon binding.
False Positives Test compounds cause light scattering.Visually inspect wells for precipitation. Light scatter can be reduced by using longer wavelength fluorophores.[6] Centrifuge plates before reading.
Non-specific binding of the tracer or test compound to other components.Include a non-specific binding control (e.g., a denatured kinase). Consider adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) to the assay buffer to reduce non-specific interactions.
Test compounds are autofluorescent.As mentioned above, perform a counter-screen to identify and flag fluorescent compounds.
False Negatives Test compounds quench the fluorescence of the tracer.Perform a fluorescence intensity measurement in parallel with the FP measurement. A significant decrease in total fluorescence intensity in the presence of the compound may indicate quenching.
The concentration of the test compound is too low.Ensure a proper dose-response curve is generated with a sufficient concentration range to accurately determine the IC50.
High well-to-well variability Inaccurate pipetting.Use calibrated pipettes and proper pipetting techniques. For high-throughput screening, use automated liquid handlers.
Temperature fluctuations during the assay.Ensure all reagents and plates are equilibrated to the assay temperature before starting the experiment and maintain a constant temperature during incubation and reading.[7]
Edge effects in the microplate.Avoid using the outer wells of the plate, or ensure they are filled with buffer to maintain a humidified environment.

Experimental Protocols

General Protocol for an this compound Fluorescence Polarization Competition Assay

This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your particular experimental setup.

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20.

  • MPS1 Kinase Stock: Prepare a stock solution of recombinant human MPS1 kinase in assay buffer.

  • Fluorescent Tracer Stock: Prepare a stock solution of the fluorescent tracer in DMSO.

  • This compound (or Test Compound) Stock: Prepare a serial dilution of the inhibitor in DMSO.

2. Assay Procedure (384-well plate format):

  • Add 5 µL of the test compound dilution or DMSO (for control wells) to the appropriate wells of a black, non-binding 384-well plate.

  • Add 10 µL of a solution containing the MPS1 kinase and the fluorescent tracer in assay buffer to all wells. The final concentration of the kinase and tracer should be pre-determined through optimization experiments.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

3. Data Analysis:

  • The fluorescence polarization (mP) values are calculated by the instrument software.

  • Plot the mP values against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the inhibitor.

Signaling Pathways and Workflows

Mps1_Signaling_Pathway cluster_mitosis Mitosis cluster_sac Spindle Assembly Checkpoint (SAC) Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Metaphase->Anaphase Correct Attachment Telophase Telophase Anaphase->Telophase Unattached_Kinetochores Unattached Kinetochores MPS1 MPS1 Unattached_Kinetochores->MPS1 activates MAD2 MAD2 MPS1->MAD2 recruits & phosphorylates MCC Mitotic Checkpoint Complex (MCC) MAD2->MCC forms APC/C Anaphase-Promoting Complex (APC/C) MCC->APC/C inhibits APC/C->Anaphase inhibition prevents premature entry This compound This compound This compound->MPS1 inhibits

Caption: MPS1 signaling pathway and the effect of this compound.

FP_Assay_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Plate cluster_detection Detection & Analysis MPS1 MPS1 Kinase Mix Mix Kinase, Tracer, and Compound MPS1->Mix Tracer Fluorescent Tracer Tracer->Mix Compound This compound / Test Compound Compound->Mix Incubate Incubate at RT Mix->Incubate Read_FP Read Fluorescence Polarization Incubate->Read_FP Analyze Data Analysis (IC50 determination) Read_FP->Analyze

Caption: General workflow for an this compound FP assay.

Interference_Logic Start Abnormal FP Signal (False Positive/Negative) Check_Fluorescence Is the compound autofluorescent? Start->Check_Fluorescence Check_Scattering Is there evidence of light scattering (precipitation)? Check_Fluorescence->Check_Scattering No FP_Interference Fluorescence Interference Check_Fluorescence->FP_Interference Yes Check_Quenching Does total fluorescence intensity decrease? Check_Scattering->Check_Quenching No Scattering_Interference Light Scattering Check_Scattering->Scattering_Interference Yes Quenching_Interference Quenching Check_Quenching->Quenching_Interference Yes True_Hit Potential True Hit Check_Quenching->True_Hit No False_Result False Result FP_Interference->False_Result Scattering_Interference->False_Result Quenching_Interference->False_Result

Caption: Logic diagram for troubleshooting assay interference.

References

Troubleshooting inconsistent results with BAY 1217389

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Mps1 kinase inhibitor, BAY 1217389.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for BAY 1217389?

A1: BAY 1217389 is an orally bioavailable and selective inhibitor of the serine/threonine kinase, Monopolar Spindle 1 (Mps1).[1] Mps1 is a crucial component of the Spindle Assembly Checkpoint (SAC), a regulatory system that ensures the proper segregation of chromosomes during mitosis.[1][2] By inhibiting Mps1, BAY 1217389 abrogates the SAC, leading to a premature exit from mitosis, even in the presence of improperly attached chromosomes. This results in chromosomal missegregation, multinucleation, and ultimately, tumor cell death.[3][4]

Q2: What are the recommended solvent and storage conditions for BAY 1217389?

A2: For in vitro experiments, BAY 1217389 is soluble in organic solvents like DMSO and dimethylformamide (DMF).[5] It is sparingly soluble in aqueous buffers.[5] For optimal results, prepare fresh dilutions from a stock solution for each experiment.[3] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to one year; however, it is crucial to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3] For powder, storage at -20°C is recommended for up to three years.[6]

Q3: What is the reported potency of BAY 1217389?

A3: In biochemical assays, BAY 1217389 exhibits a potent inhibitory effect on Mps1, with an IC50 value of approximately 0.63 nM.[3][7] In cellular assays, it has been shown to inhibit cell proliferation with a median IC50 of 6.7 nmol/L, though this can range from 3 to over 300 nmol/L depending on the cell line.[3]

Troubleshooting Inconsistent Results

Q4: I am observing high variability in my cell-based assay results with BAY 1217389. What are the potential causes?

A4: Inconsistent results in cell-based assays can stem from several factors:

  • Compound Solubility and Stability: Ensure that BAY 1217389 is fully dissolved. Precipitation of the compound can lead to a lower effective concentration. It is recommended to use fresh DMSO for preparing stock solutions as moisture-absorbing DMSO can reduce solubility.[3] For aqueous solutions, it is advised not to store them for more than one day.[5]

  • Cell Line Heterogeneity: Different cell lines can exhibit varying sensitivity to BAY 1217389.[3] It is important to use a consistent cell passage number and ensure the cells are healthy and in the exponential growth phase.

  • Experimental Conditions: Variations in cell seeding density, incubation time, and serum concentration in the culture medium can significantly impact results.[3] Standardize these parameters across all experiments to ensure reproducibility.

  • Pipetting Accuracy: Inaccurate pipetting can lead to significant variations, especially when working with small volumes. Ensure your pipettes are calibrated and use appropriate techniques to minimize errors.

Q5: My in vitro IC50 value is significantly different from the published data. What could be the reason?

A5: Discrepancies in IC50 values can arise from differences in experimental protocols. Key factors to consider include:

  • ATP Concentration: The inhibitory potency of ATP-competitive inhibitors like BAY 1217389 can be influenced by the ATP concentration in the assay. Higher ATP concentrations will require higher inhibitor concentrations to achieve the same level of inhibition.

  • Enzyme and Substrate Concentrations: The specific concentrations of the Mps1 enzyme and the substrate used in the kinase assay will affect the measured IC50 value.

  • Incubation Time: The duration of the incubation with the inhibitor can also influence the results.

  • Assay Format: Different assay technologies (e.g., fluorescence-based, luminescence-based) can yield slightly different IC50 values.

Q6: I am observing cellular effects at concentrations much higher than the reported IC50. Could these be off-target effects?

A6: Yes, effects observed at significantly higher concentrations are more likely to be due to off-target activities. While BAY 1217389 is highly selective for Mps1, at higher concentrations, it can inhibit other kinases.[3] To investigate potential off-target effects, consider the following:

  • Dose-Response Analysis: Perform a comprehensive dose-response curve to differentiate between on-target and potential off-target effects, which typically occur at higher concentrations.

  • Use of a Structurally Unrelated Mps1 Inhibitor: If a similar phenotype is observed with a different, structurally unrelated Mps1 inhibitor, it is more likely to be an on-target effect.

  • Kinase Profiling: A broad kinase screening panel can directly identify other kinases that are inhibited by BAY 1217389 at higher concentrations.

Data Presentation

Table 1: In Vitro Inhibitory Activity of BAY 1217389

TargetIC50 (nmol/L)Assay Type
Mps10.63 ± 0.27Biochemical
PDGFRβ<10Biochemical
Kit10 - 100Biochemical
CLK1, CLK2, CLK4, JNK1, JNK2, JNK3, LATS1, MAK, MAPKAP2, MERTK, p38β, PDGFRα, PIP5K1C, PRKD1, RPS6KA5100 - 1,000Biochemical
Tumor Cell Proliferation (median)6.7 (range 3 to >300)Cellular

Data compiled from publicly available sources.[3]

Experimental Protocols

Protocol 1: Cell Proliferation Assay

This protocol outlines a general procedure for determining the effect of BAY 1217389 on the proliferation of adherent tumor cell lines.

Materials:

  • Adherent tumor cell line of interest

  • Appropriate cell culture medium with 10% Fetal Calf Serum (FCS)

  • 96-well cell culture plates

  • BAY 1217389

  • DMSO (for stock solution)

  • Glutaraldehyde

  • Crystal Violet staining solution

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1,000 to 5,000 cells per well in the appropriate medium supplemented with 10% FCS.[3]

  • Incubation: Incubate the plates for 24 hours to allow the cells to adhere.[3]

  • Compound Treatment: Prepare serial dilutions of BAY 1217389 in the cell culture medium. Treat the cells in quadruplicate with the desired concentrations of the compound. Include a vehicle control (DMSO) at the same final concentration used for the compound dilutions.

  • Incubation: Incubate the treated cells for an additional 96 hours.[3]

  • Fixation: After the incubation period, fix the adherent cells with glutaraldehyde.[3]

  • Staining: Stain the fixed cells with crystal violet.[3]

  • Quantification: After washing and drying, solubilize the stain and measure the absorbance using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the IC50 values using a 4-parameter fit.[3]

Visualizations

BAY1217389_Signaling_Pathway BAY 1217389 Signaling Pathway cluster_mitosis Mitosis Unattached Kinetochores Unattached Kinetochores Mps1 Mps1 Unattached Kinetochores->Mps1 activates Spindle Assembly Checkpoint (SAC) Spindle Assembly Checkpoint (SAC) Mps1->Spindle Assembly Checkpoint (SAC) activates Anaphase-Promoting Complex/Cyclosome (APC/C) Anaphase-Promoting Complex/Cyclosome (APC/C) Spindle Assembly Checkpoint (SAC)->Anaphase-Promoting Complex/Cyclosome (APC/C) inhibits Chromosome Segregation Chromosome Segregation Anaphase-Promoting Complex/Cyclosome (APC/C)->Chromosome Segregation promotes Cell Division Cell Division Chromosome Segregation->Cell Division BAY 1217389 BAY 1217389 BAY 1217389->Mps1 inhibits

Caption: Mechanism of action of BAY 1217389 in the mitotic cell cycle.

Experimental_Workflow General Experimental Workflow for BAY 1217389 Start Start Prepare BAY 1217389 Stock Solution (in DMSO) Prepare BAY 1217389 Stock Solution (in DMSO) Start->Prepare BAY 1217389 Stock Solution (in DMSO) Prepare Serial Dilutions Prepare Serial Dilutions Prepare BAY 1217389 Stock Solution (in DMSO)->Prepare Serial Dilutions Cell Culture Maintenance Cell Culture Maintenance Seed Cells in Multi-well Plates Seed Cells in Multi-well Plates Cell Culture Maintenance->Seed Cells in Multi-well Plates Treat Cells with BAY 1217389 Treat Cells with BAY 1217389 Seed Cells in Multi-well Plates->Treat Cells with BAY 1217389 Prepare Serial Dilutions->Treat Cells with BAY 1217389 Incubate for Defined Period Incubate for Defined Period Treat Cells with BAY 1217389->Incubate for Defined Period Perform Assay (e.g., Proliferation, Apoptosis) Perform Assay (e.g., Proliferation, Apoptosis) Incubate for Defined Period->Perform Assay (e.g., Proliferation, Apoptosis) Data Acquisition Data Acquisition Perform Assay (e.g., Proliferation, Apoptosis)->Data Acquisition Data Analysis (e.g., IC50 determination) Data Analysis (e.g., IC50 determination) Data Acquisition->Data Analysis (e.g., IC50 determination) End End Data Analysis (e.g., IC50 determination)->End

Caption: A typical workflow for in vitro experiments using BAY 1217389.

Troubleshooting_Logic Troubleshooting Inconsistent Results with BAY 1217389 cluster_compound Compound Preparation cluster_protocol Experimental Protocol cluster_cells Cell Health Inconsistent Results Inconsistent Results Check Compound Preparation Check Compound Preparation Inconsistent Results->Check Compound Preparation Review Experimental Protocol Review Experimental Protocol Inconsistent Results->Review Experimental Protocol Evaluate Cell Health and Consistency Evaluate Cell Health and Consistency Inconsistent Results->Evaluate Cell Health and Consistency Investigate Potential Off-Target Effects Investigate Potential Off-Target Effects Inconsistent Results->Investigate Potential Off-Target Effects Solubility Issues Solubility Issues Check Compound Preparation->Solubility Issues Incorrect Dilutions Incorrect Dilutions Check Compound Preparation->Incorrect Dilutions Degradation Degradation Check Compound Preparation->Degradation Inconsistent Seeding Density Inconsistent Seeding Density Review Experimental Protocol->Inconsistent Seeding Density Variable Incubation Times Variable Incubation Times Review Experimental Protocol->Variable Incubation Times Pipetting Errors Pipetting Errors Review Experimental Protocol->Pipetting Errors High Passage Number High Passage Number Evaluate Cell Health and Consistency->High Passage Number Mycoplasma Contamination Mycoplasma Contamination Evaluate Cell Health and Consistency->Mycoplasma Contamination Inconsistent Growth Phase Inconsistent Growth Phase Evaluate Cell Health and Consistency->Inconsistent Growth Phase Dose-Response Analysis Dose-Response Analysis Investigate Potential Off-Target Effects->Dose-Response Analysis Use Control Compound Use Control Compound Investigate Potential Off-Target Effects->Use Control Compound

Caption: A logical approach to troubleshooting inconsistent experimental outcomes.

References

Dose-limiting toxicities of Mps-BAY1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the dose-limiting toxicities of Mps-BAY1, an inhibitor of the Monopolar Spindle 1 (MPS1) kinase. The information is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as BAY 1217389, is a potent and selective oral inhibitor of the serine/threonine kinase Monopolar Spindle 1 (MPS1), also known as TTK protein kinase.[1][2][3][4] MPS1 is a crucial component of the Spindle Assembly Checkpoint (SAC), a regulatory mechanism that ensures the proper segregation of chromosomes during mitosis.[4][5] By inhibiting MPS1, this compound disrupts the SAC, leading to accelerated mitosis, chromosomal misalignment, and ultimately, cell death in rapidly dividing cells, such as cancer cells.[2][4][6]

Q2: What are the primary dose-limiting toxicities (DLTs) observed with this compound?

A2: In a Phase I clinical trial where this compound (BAY 1217389) was administered in combination with paclitaxel (B517696), the main dose-limiting toxicities were hematologic.[7][8][9][10] Specifically, grade ≥3 neutropenia was a significant DLT.[7][8][9]

Q3: What is the Maximum Tolerated Dose (MTD) of this compound in combination with paclitaxel?

A3: The Maximum Tolerated Dose (MTD) of this compound (BAY 1217389) was established at 64 mg administered orally twice daily on a 2-days-on/5-days-off schedule, in combination with weekly paclitaxel (90 mg/m²).[7][8][9][10]

Q4: Are there common non-dose-limiting toxicities associated with this compound in combination therapy?

A4: Yes, other common toxicities observed in the Phase I trial with paclitaxel included nausea, fatigue, and diarrhea.[8][9]

Troubleshooting Guide for In-Vivo Experiments

This guide addresses potential issues that may arise during preclinical and clinical research with this compound, based on observed toxicities.

Observed Issue Potential Cause Recommended Action
Severe Neutropenia Dose-limiting toxicity of this compound in combination with paclitaxel.Monitor complete blood counts regularly. Consider dose reduction of this compound or paclitaxel as per study protocol. For preclinical studies, adjust the dosing regimen or consider supportive care.
Gastrointestinal Distress (Nausea, Diarrhea) Common toxicity associated with this compound combination therapy.Administer appropriate supportive care such as antiemetics and antidiarrheal agents. Ensure adequate hydration. In preclinical models, monitor for signs of distress and weight loss.
Excessive Fatigue or Lethargy Common toxicity of the combination treatment.In clinical settings, manage symptomatically. In animal studies, monitor for changes in activity levels and general well-being. Adjust housing and handling procedures to minimize stress.
Lack of Efficacy at a Tolerable Dose Potential for drug resistance or suboptimal dosing.Preclinical studies have shown that this compound synergizes with paclitaxel, even in paclitaxel-resistant models.[7] Consider evaluating the combination in different models or exploring alternative combination strategies.

Quantitative Summary of Toxicities

The following table summarizes the key toxicities observed in the Phase I clinical trial of this compound (BAY 1217389) in combination with paclitaxel.

ToxicityTypeFrequencyNotes
Hematologic Toxicities Dose-Limiting55.6%The main category of DLTs observed.[7][8][9][10]
Grade ≥3 Neutropenia Dose-LimitingDefinitive attribution to higher this compound exposure.[7][8][9]A key DLT within the hematologic category.
Nausea Common45.3%[8][9]
Fatigue Common41.3%[8][9]
Diarrhea Common40.0%[8][9]

Experimental Protocols

Phase I Clinical Trial Protocol for this compound (BAY 1217389) with Paclitaxel

  • Study Design : A Phase I, open-label, randomized, dose-escalation study.[7][8]

  • Patient Population : Patients with solid tumors.[8]

  • Treatment Arms :

    • Experimental Arm : Oral this compound (BAY 1217389) administered twice daily on a 2-days-on/5-days-off schedule in a 28-day cycle, in combination with intravenous paclitaxel (90 mg/m²) administered weekly on days 1, 8, and 15.[7][8]

    • Standard Arm (Cycle 1) : Paclitaxel monotherapy. Patients in this arm crossed over to the combination arm from cycle 2 onwards.[7]

  • Dose Escalation : Guided by a randomized continual reassessment method (rCRM) modeling.[7][8]

  • Primary Objectives :

    • Assess the safety of the combination.

    • Establish the Maximum Tolerated Dose (MTD) of this compound.

    • Evaluate the pharmacokinetic profiles of both compounds.[7][8]

  • Starting Dose : The starting dose of this compound was determined based on non-severely toxic doses in preclinical animal studies.[7]

Visualizations

This compound (BAY 1217389) Mechanism of Action in the Spindle Assembly Checkpoint

MPS1_Pathway cluster_mitosis Mitosis cluster_sac Spindle Assembly Checkpoint (SAC) Metaphase Metaphase Anaphase Anaphase Metaphase->Anaphase Cell Cycle Progression Unattached Kinetochores Unattached Kinetochores MPS1 MPS1 Unattached Kinetochores->MPS1 Activates MAD2 (Open) MAD2 (Open) MPS1->MAD2 (Open) Promotes conversion to SAC_disruption SAC Disruption & Premature Anaphase MAD2 (Closed) MAD2 (Closed) MAD2 (Open)->MAD2 (Closed) Conformational Change Mitotic Checkpoint Complex (MCC) Mitotic Checkpoint Complex (MCC) MAD2 (Closed)->Mitotic Checkpoint Complex (MCC) Assembly MCC MCC Anaphase Promoting Complex/Cyclosome (APC/C) Anaphase Promoting Complex/Cyclosome (APC/C) MCC->Anaphase Promoting Complex/Cyclosome (APC/C) Inhibition Anaphase Promoting Complex/Cyclosome (APC/C)->Anaphase Initiates This compound This compound This compound->MPS1 Inhibits

Caption: this compound inhibits MPS1, disrupting the Spindle Assembly Checkpoint and leading to premature anaphase.

Experimental Workflow for Toxicity Assessment in Phase I Trial

Experimental_Workflow cluster_arms Treatment Arms (Cycle 1) Patient_Enrollment Patient Enrollment (Solid Tumors) Randomization Randomization Patient_Enrollment->Randomization Experimental_Arm This compound + Paclitaxel Randomization->Experimental_Arm 1:1 Standard_Arm Paclitaxel Monotherapy Randomization->Standard_Arm Cycle1_Treatment Cycle 1 Treatment DLT_Assessment DLT Assessment Cycle1_Treatment->DLT_Assessment Dose_Escalation Dose Escalation Decision (rCRM Modeling) DLT_Assessment->Dose_Escalation Dose_Escalation->Patient_Enrollment Enroll New Cohort MTD_Determination MTD Determination Dose_Escalation->MTD_Determination Experimental_Arm->Cycle1_Treatment Standard_Arm->Cycle1_Treatment

Caption: Workflow of the Phase I trial for this compound, from patient enrollment to MTD determination.

References

Technical Support Center: Managing Neutropenia Induced by BAY 1217389

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing neutropenia observed during experiments with the Monopolar Spindle 1 (MPS1) kinase inhibitor, BAY 1217389.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of BAY 1217389 and how does it lead to neutropenia?

A1: BAY 1217389 is a potent and selective inhibitor of Monopolar Spindle 1 (MPS1) kinase.[1] MPS1 is a critical regulator of the spindle assembly checkpoint (SAC), which ensures the proper segregation of chromosomes during mitosis.[2][3][4] By inhibiting MPS1, BAY 1217389 abrogates the SAC, leading to premature exit from mitosis, chromosomal missegregation, and ultimately, cell death in rapidly dividing cells.[5] This anti-proliferative effect is not limited to cancer cells. Hematopoietic progenitor cells, which are responsible for producing neutrophils and other blood cells, are also highly proliferative. Inhibition of MPS1 by BAY 1217389 can disrupt their division, leading to a decrease in the production of mature neutrophils, resulting in neutropenia.[6][7]

Q2: Is neutropenia a known side effect of BAY 1217389 from clinical trials?

A2: Yes, hematologic toxicities, including neutropenia, were the main dose-limiting toxicities (DLTs) observed in a Phase I clinical trial of BAY 1217389 in combination with paclitaxel.[1][8][9] Higher exposure to BAY 1217389 was significantly associated with Grade ≥3 neutropenia.[1][9]

Q3: What is the grading system for neutropenia?

A3: The severity of neutropenia is typically graded based on the Absolute Neutrophil Count (ANC) using the Common Terminology Criteria for Adverse Events (CTCAE). The grading is as follows:

GradeAbsolute Neutrophil Count (ANC)
1
2<1.5 - 1.0 x 10⁹/L
3<1.0 - 0.5 x 10⁹/L
4<0.5 x 10⁹/L

LLN = Lower Limit of Normal. Note: The CTCAE has been updated over time. Researchers should refer to the version specified in their study protocols.[10][11]

Q4: What are the signs and symptoms of neutropenia to watch for in animal models?

A4: In preclinical models, neutropenia itself may not present with obvious clinical signs. However, researchers should be vigilant for secondary signs of infection, which can be more severe in neutropenic animals. These can include:

  • Fever

  • Lethargy

  • Ruffled fur

  • Hunched posture

  • Weight loss

  • Reduced food and water intake

  • Inflammation or infection at injection or surgical sites

Q5: How can neutropenia be managed in a preclinical setting?

A5: Management of BAY 1217389-induced neutropenia in a research setting primarily involves careful monitoring, dose modification, and supportive care. In cases of severe or febrile neutropenia, the use of granulocyte colony-stimulating factor (G-CSF) can be considered to stimulate neutrophil production.[12] Prophylactic antibiotics may also be warranted in cases of severe, prolonged neutropenia to prevent opportunistic infections.

Troubleshooting Guides

Issue 1: Unexpectedly severe neutropenia observed at a planned dose.
  • Possible Cause: The dose of BAY 1217389 may be too high for the specific animal strain or model being used, leading to excessive bone marrow suppression.

  • Troubleshooting Steps:

    • Confirm Dose Calculation: Double-check all calculations for dose preparation and administration.

    • Review Dosing Schedule: Ensure the dosing schedule is being followed correctly.

    • Dose De-escalation: Reduce the dose of BAY 1217389 in subsequent cohorts to a lower, previously tested, and tolerated level.

    • Staggered Dosing: Consider a less frequent dosing schedule to allow for bone marrow recovery between doses.

    • Supportive Care: Provide supportive care as outlined in the experimental protocols below.

Issue 2: Onset of febrile neutropenia in an animal model.
  • Possible Cause: A combination of severe neutropenia (Grade 4) and a concurrent infection.

  • Troubleshooting Steps:

    • Isolate the Animal: If possible and appropriate for the study, isolate the affected animal to prevent the spread of any potential pathogens.

    • Administer Broad-Spectrum Antibiotics: Consult with a veterinarian to initiate prompt administration of broad-spectrum antibiotics.

    • Consider G-CSF Administration: The use of G-CSF can help to shorten the duration of severe neutropenia.

    • Environmental Monitoring: Review animal housing and husbandry procedures to identify and eliminate potential sources of infection.

    • Dose Modification for the Cohort: For the remaining animals in the cohort, consider a dose reduction or interruption of BAY 1217389.

Data Presentation

Table 1: Incidence of Grade ≥3 Neutropenia in the Phase I Trial of BAY 1217389 with Paclitaxel

BAY 1217389 Dose Level (mg, twice daily, 2-days-on/5-days-off)Number of PatientsIncidence of Grade ≥3 NeutropeniaDose-Limiting Toxicities (DLTs) Related to Neutropenia
32N/AN/AGrade 4 neutropenia >7 days (1 patient)
6419 (at RP2D)N/AGrade 3 neutrophil count decrease (1 patient)
120N/AN/AGrade 3 neutrophil count decrease (1 patient)
240N/AN/AGrade 5 febrile neutropenia (1 patient), Grade 3 febrile neutropenia (2 patients)
Paclitaxel Alone1414%None reported
BAY 1217389 + Paclitaxel (All experimental arms)4148%N/A

Data synthesized from the Phase I clinical trial publication.[8] N/A: Specific number of patients at each dose level during dose escalation was not detailed in the provided search results, but the overall incidence and DLTs were reported. RP2D: Recommended Phase 2 Dose was established at 64 mg.[1][8]

Experimental Protocols

Protocol 1: Monitoring for Hematologic Toxicity in Xenograft Models
  • Baseline Blood Collection: Prior to the first administration of BAY 1217389, collect a baseline blood sample (e.g., via tail vein or saphenous vein) from all animals.

  • Complete Blood Count (CBC) with Differential: Perform a CBC with a differential count to determine baseline values for absolute neutrophil count (ANC), white blood cell (WBC) count, platelets, and red blood cells.

  • On-Study Monitoring:

    • Initial Phase (First 2-3 weeks): Collect blood samples twice weekly to capture the nadir (lowest point) of the neutrophil count.

    • Later Phases: Once the pattern of neutropenia is established, the frequency of blood collection can be reduced to once weekly.

  • Body Weight and Clinical Observations: Monitor and record the body weight and clinical condition of the animals daily.

  • Data Analysis: Compare on-study ANC values to the baseline for each animal and grade the neutropenia according to the CTCAE.

Protocol 2: Management of Different Grades of Neutropenia in Preclinical Studies
  • Grade 1-2 Neutropenia:

    • Continue BAY 1217389 administration at the planned dose.

    • Increase the frequency of clinical observations.

  • Grade 3 Neutropenia:

    • Consider a dose reduction of BAY 1217389 by 25-50% for the next dose.

    • Increase the frequency of blood monitoring to every other day until the ANC recovers to Grade ≤2.

  • Grade 4 Neutropenia:

    • Interrupt dosing with BAY 1217389.

    • Monitor blood counts daily or every other day.

    • Provide supportive care, including ensuring easy access to food and water.

    • Consult a veterinarian about the prophylactic use of antibiotics.

    • Once the ANC recovers to Grade ≤2, dosing may be resumed at a reduced dose (e.g., 50% of the previous dose).

  • Febrile Neutropenia (Grade 4 Neutropenia with Fever):

    • Immediately interrupt dosing.

    • Administer broad-spectrum antibiotics as prescribed by a veterinarian.

    • Consider the administration of G-CSF to accelerate neutrophil recovery.

    • Provide fluid support if there are signs of dehydration.

Mandatory Visualization

BAY1217389_Neutropenia_Pathway BAY1217389 BAY 1217389 MPS1 MPS1 Kinase BAY1217389->MPS1 Inhibits SAC Spindle Assembly Checkpoint (SAC) BAY1217389->SAC Abrogates MPS1->SAC Activates Mitosis Normal Mitosis & Chromosome Segregation SAC->Mitosis Ensures Fidelity Cell_Death Mitotic Catastrophe & Cell Death SAC->Cell_Death Leads to HSCs Hematopoietic Progenitor Cells (Rapidly Dividing) Mitosis->HSCs Proliferation Neutrophil_Production Neutrophil Production HSCs->Neutrophil_Production Differentiate into Neutropenia Neutropenia HSCs->Neutropenia Reduced Production Cell_Death->HSCs Impacts

Caption: Proposed mechanism of BAY 1217389-induced neutropenia.

Experimental_Workflow_Monitoring_Neutropenia Start Start of In Vivo Study Baseline Collect Baseline Blood (CBC with Differential) Start->Baseline Dosing Administer BAY 1217389 Baseline->Dosing Monitor Daily Clinical Observation & Body Weight Dosing->Monitor Blood_Collection Regular Blood Collection (e.g., 2x/week initially) Dosing->Blood_Collection Monitor->Dosing End End of Study Monitor->End Study Completion CBC Perform CBC with Differential Blood_Collection->CBC Grading Grade Neutropenia (CTCAE) CBC->Grading Decision Dose Modification Decision Grading->Decision Continue Continue Dosing Decision->Continue Grade 1-2 Reduce Reduce Dose Decision->Reduce Grade 3 Interrupt Interrupt Dosing Decision->Interrupt Grade 4 Continue->Dosing Reduce->Dosing Interrupt->Monitor Dose_Modification_Logic ANC_Result ANC Result from CBC Grade1_2 Grade 1-2 Neutropenia (ANC ≥ 1.0 x 10⁹/L) ANC_Result->Grade1_2 Grade3 Grade 3 Neutropenia (ANC <1.0 to 0.5 x 10⁹/L) ANC_Result->Grade3 Grade4 Grade 4 Neutropenia (ANC < 0.5 x 10⁹/L) ANC_Result->Grade4 Action_Continue Action: Continue Same Dose Grade1_2->Action_Continue Action_Reduce Action: Consider Dose Reduction (e.g., 25-50%) Grade3->Action_Reduce Febrile Fever Present? Grade4->Febrile Action_Interrupt Action: Interrupt Dosing Resume_Dose Resume at Reduced Dose (once ANC recovers to ≤ Grade 2) Action_Interrupt->Resume_Dose Febrile->Action_Interrupt No Action_Febrile Action: Interrupt Dosing + Antibiotics +/- G-CSF Febrile->Action_Febrile Yes Action_Febrile->Resume_Dose

References

Validation & Comparative

Mps-BAY1: A Comparative Potency Analysis Against Other MPS1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Mps-BAY1's potency against other inhibitors of Monopolar Spindle 1 (MPS1) kinase, a critical regulator of the spindle assembly checkpoint and a promising target in oncology. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation of these compounds.

Comparative Potency of MPS1 Inhibitors

The potency of this compound and other selected MPS1 inhibitors is summarized below. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Ki) are key metrics for potency, with lower values indicating higher potency.

InhibitorIC50 (nM)Ki (nM)Selectivity Highlights
This compound 3.52.4Highly selective for MPS1
Reversine 6Not ReportedAlso inhibits Aurora B kinase
NMS-P715 182Not ReportedSelective for MPS1
MPI-0479605 2.4Not ReportedPotent MPS1 inhibitor
CFI-400945 2.5Not ReportedAlso inhibits PLK4

This compound demonstrates potent inhibition of MPS1, with IC50 and Ki values in the low nanomolar range. Its potency is comparable to other strong inhibitors such as MPI-0479605 and CFI-400945. Notably, this compound is highly selective for MPS1, a desirable characteristic for a therapeutic candidate to minimize off-target effects. In contrast, inhibitors like Reversine and CFI-400945 exhibit activity against other kinases, such as Aurora B and PLK4, respectively, which may contribute to different biological effects and potential toxicities. NMS-P715, while also selective for MPS1, is significantly less potent than this compound.

Experimental Protocols

The determination of inhibitor potency is a critical step in drug discovery. The following outlines a standard in vitro kinase assay protocol used to measure the IC50 of MPS1 inhibitors.

In Vitro MPS1 Kinase Assay Protocol

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the MPS1 kinase.

  • Materials and Reagents:

    • Recombinant human MPS1 enzyme

    • Peptide substrate (e.g., a generic substrate like myelin basic protein or a specific MPS1-preferred peptide)

    • Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³³P]ATP)

    • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)

    • Test inhibitors (e.g., this compound) serially diluted in dimethyl sulfoxide (B87167) (DMSO)

    • 96-well assay plates

    • Phosphocellulose filter plates or membranes

    • Scintillation counter

  • Procedure:

    • The MPS1 enzyme, peptide substrate, and test inhibitor at various concentrations are combined in the wells of a 96-well plate.

    • The kinase reaction is initiated by the addition of a mixture of unlabeled ATP and [γ-³³P]ATP.

    • The reaction is incubated for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is terminated by the addition of a stop solution, such as phosphoric acid.

    • The reaction mixture is transferred to a phosphocellulose filter plate, which captures the phosphorylated substrate.

    • The filter plate is washed multiple times to remove unincorporated [γ-³³P]ATP.

    • The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

  • Data Analysis:

    • The kinase activity for each inhibitor concentration is expressed as a percentage of the activity in the control wells (containing DMSO without inhibitor).

    • The IC50 value is determined by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Visualizing Key Concepts

To further clarify the context of MPS1 inhibition and the experimental approach, the following diagrams are provided.

Spindle_Assembly_Checkpoint_Pathway cluster_SAC Spindle Assembly Checkpoint (SAC) cluster_Inhibitor Inhibitor Action Unattached Kinetochore Unattached Kinetochore MPS1 MPS1 Unattached Kinetochore->MPS1 recruits & activates MAD2 MAD2 MPS1->MAD2 activates Anaphase-Promoting Complex (APC/C) Anaphase-Promoting Complex (APC/C) MAD2->Anaphase-Promoting Complex (APC/C) inhibits Anaphase Anaphase Anaphase-Promoting Complex (APC/C)->Anaphase triggers This compound This compound This compound->MPS1 inhibits

Caption: Role of MPS1 in the Spindle Assembly Checkpoint.

Kinase_Assay_Workflow Combine MPS1, Substrate, & Inhibitor Combine MPS1, Substrate, & Inhibitor Initiate with ATP Initiate with ATP Combine MPS1, Substrate, & Inhibitor->Initiate with ATP Incubate Incubate Initiate with ATP->Incubate Stop Reaction & Filter Stop Reaction & Filter Incubate->Stop Reaction & Filter Measure Radioactivity Measure Radioactivity Stop Reaction & Filter->Measure Radioactivity Calculate IC50 Calculate IC50 Measure Radioactivity->Calculate IC50

Caption: General workflow for an in vitro kinase assay.

A Head-to-Head In Vitro Comparison: BAY 1217389 vs. Reversine for MPS1 Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is paramount for advancing preclinical and clinical studies. This guide provides an objective in vitro comparison of two prominent inhibitors of Monopolar Spindle 1 (MPS1) kinase: BAY 1217389 and Reversine (B1683945). We will delve into their inhibitory potency, kinase selectivity, and cellular effects, supported by experimental data from published studies.

Monopolar Spindle 1 (MPS1), a key regulator of the spindle assembly checkpoint (SAC), has emerged as a critical target in oncology.[1][2][3][4] Inhibition of MPS1 disrupts the proper segregation of chromosomes during mitosis, leading to aneuploidy and ultimately, cell death in cancer cells.[1][2][4] Both BAY 1217389 and Reversine target MPS1, but with differing selectivity and potency profiles.

Quantitative Comparison of Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the reported in vitro IC50 values for BAY 1217389 and Reversine against their primary target, MPS1, as well as other key kinases.

Compound Target Kinase IC50 (in vitro) Assay Conditions
BAY 1217389 MPS10.63 ± 0.27 nM[1][5]Biochemical assay[5]
Cell Proliferation (median)6.7 nM (range 3 to >300 nM)[5]96h incubation, various tumor cell lines[5]
Reversine MPS1 (full-length)2.8 nM[6]Kinase assay, 50 µM ATP[6]
MPS1 (kinase domain)6 nM[6]Kinase assay[6]
Aurora A Kinase400 nM[7][8][9]Kinase assay[8][9]
Aurora B Kinase500 nM[7][8][9]Kinase assay[8][9]
Aurora C Kinase400 nM[8][9]Kinase assay[8][9]

Key Observations:

  • Potency: BAY 1217389 demonstrates sub-nanomolar potency against MPS1 in biochemical assays, making it a highly potent inhibitor.[1][5] Reversine is also a potent MPS1 inhibitor, with IC50 values in the low nanomolar range.[6]

  • Selectivity: While both compounds effectively inhibit MPS1, Reversine exhibits a broader kinase inhibition profile, acting as a pan-Aurora kinase inhibitor at higher concentrations.[7][8][9][10] BAY 1217389 is described as a more selective MPS1 inhibitor.[1][2][5][11] It does show some activity against other kinases such as PDGFRβ and Kit, but at higher concentrations compared to its potent MPS1 inhibition.[5]

Mechanism of Action and Cellular Effects

Both BAY 1217389 and Reversine function as ATP-competitive inhibitors of MPS1 kinase.[1][6][12] Their inhibition of MPS1 leads to the inactivation of the spindle assembly checkpoint, forcing cells to exit mitosis prematurely, even with improper chromosome-spindle attachments.[1][2][13] This "mitotic breakthrough" results in chromosomal missegregation, aneuploidy, and ultimately, cell death through mitotic catastrophe.[1][13]

Reversine's inhibitory activity extends beyond MPS1, impacting other cellular processes. It has been shown to inhibit Aurora kinases, which are also crucial for mitotic progression.[8][10][14][15] Furthermore, Reversine has been reported to act as an antagonist of the A3 adenosine (B11128) receptor and to inhibit MEK1 and nonmuscle myosin II heavy chain, contributing to its diverse cellular effects, including the potential for cell dedifferentiation.[7][15][16][17]

cluster_inhibitors Inhibitors cluster_targets Primary Kinase Targets cluster_downstream Cellular Processes & Outcomes BAY1217389 BAY 1217389 Reversine Reversine MPS1 MPS1 Kinase BAY1217389->MPS1 Potent & Selective Inhibition SAC Spindle Assembly Checkpoint (SAC) Reversine->MPS1 Potent Inhibition AuroraKinases Aurora Kinases Reversine->AuroraKinases Inhibition MPS1->SAC Activation Mitosis Mitotic Progression SAC->Mitosis Regulation CellDeath Cell Death (Mitotic Catastrophe)

Figure 1. Simplified signaling pathway showing the primary targets and effects of BAY 1217389 and Reversine.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of in vitro data, understanding the underlying experimental methodologies is crucial. Below are generalized protocols for key assays used to characterize MPS1 inhibitors.

In Vitro Kinase Assay (Generic)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

  • Reagents: Recombinant human MPS1 kinase, appropriate kinase buffer, ATP, and a suitable substrate peptide.

  • Procedure: a. The test compound (BAY 1217389 or Reversine) is serially diluted to various concentrations. b. The kinase, substrate, and test compound are incubated together in the kinase buffer. c. The kinase reaction is initiated by the addition of ATP. d. The reaction is allowed to proceed for a defined period at a specific temperature. e. The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as TR-FRET, ELISA, or radioactivity detection.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

start Start prepare_reagents Prepare Reagents: - Kinase - Substrate - Buffer - ATP - Inhibitor start->prepare_reagents serial_dilution Serial Dilution of Inhibitor prepare_reagents->serial_dilution incubation Incubate Kinase, Substrate & Inhibitor serial_dilution->incubation add_atp Initiate Reaction (Add ATP) incubation->add_atp reaction Kinase Reaction add_atp->reaction stop_reaction Stop Reaction reaction->stop_reaction quantify Quantify Phosphorylation stop_reaction->quantify analyze Calculate IC50 quantify->analyze end End analyze->end start Start seed_cells Seed Cells in 96-well Plates start->seed_cells treat_cells Treat with Serial Dilutions of Compound seed_cells->treat_cells incubate Incubate for Defined Period (e.g., 96h) treat_cells->incubate fix_stain Fix and Stain Cells (e.g., Crystal Violet) incubate->fix_stain solubilize_measure Solubilize Dye and Measure Absorbance fix_stain->solubilize_measure calculate_ic50 Calculate Cell Proliferation IC50 solubilize_measure->calculate_ic50 end End calculate_ic50->end

References

Mps-BAY1 versus AZ3146: A Comparative Selectivity Profile for Mps1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profiles of two prominent inhibitors of Monopolar Spindle 1 (Mps1, also known as TTK) kinase: Mps-BAY1 (BAY 1217389) and AZ3146. Mps1 is a critical regulator of the spindle assembly checkpoint (SAC), ensuring accurate chromosome segregation during mitosis. Its inhibition is a promising therapeutic strategy in oncology. Understanding the selectivity of small molecule inhibitors is paramount for predicting their efficacy and potential off-target effects.

Executive Summary

This compound and AZ3146 are both potent inhibitors of Mps1 kinase. However, available data indicates that this compound exhibits a higher degree of selectivity. This compound has been extensively profiled against a large panel of kinases, revealing a limited number of off-target interactions. While AZ3146 is also a potent Mps1 inhibitor, comprehensive public data on its kinome-wide selectivity is less available, with several known off-target kinases identified.

Data Presentation: Kinase Inhibition Profile

The following tables summarize the available quantitative data on the inhibitory activity of this compound and AZ3146 against their primary target, Mps1, and key off-target kinases.

Table 1: On-Target Potency

CompoundTargetIC50 (nM)Assay Conditions
This compound (BAY 1217389)Mps1< 10[1]Biochemical assay
AZ3146Mps1~35[2]Cell-free assay[2]

Table 2: Off-Target Selectivity Profile

Note: The selectivity of this compound has been characterized against a broader panel of kinases compared to publicly available data for AZ3146. The data presented here is based on available information and may not represent a complete head-to-head comparison under identical assay conditions.

CompoundOff-Target KinaseInhibition/Binding Affinity (nM)Assay Platform
This compound (BAY 1217389) PDGFRβ< 10[3]DiscoveRx Kinase Panel[3]
Kit10 - 100[3]DiscoveRx Kinase Panel[3]
CLK1, CLK2, CLK4100 - 1,000[3]DiscoveRx Kinase Panel[3]
JNK1, JNK2, JNK3100 - 1,000[3]DiscoveRx Kinase Panel[3]
LATS1, MAK, MAPKAP2100 - 1,000[3]DiscoveRx Kinase Panel[3]
MERTK, p38β, PDGFRα100 - 1,000[3]DiscoveRx Kinase Panel[3]
PIP5K1C, PRKD1, RPS6KA5100 - 1,000[3]DiscoveRx Kinase Panel[3]
AZ3146 FAKNot specified, but inhibited >40% in a screen[2]Not specified
JNK1Not specified, but inhibited >40% in a screen[2]Not specified
JNK2Not specified, but inhibited >40% in a screen[2]Not specified
KitNot specified, but inhibited >40% in a screen[2]Not specified

Experimental Protocols

The data presented in this guide were generated using various in vitro kinase assays. Below are detailed methodologies for two common types of assays used for kinase inhibitor profiling.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

HTRF assays are a popular method for quantifying kinase activity in a high-throughput format. The assay measures the phosphorylation of a substrate by a kinase.

Principle: This assay relies on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (often a europium cryptate-labeled antibody that recognizes a tag on the substrate) and an acceptor fluorophore (a fluorescently labeled antibody that specifically recognizes the phosphorylated form of the substrate). When the substrate is phosphorylated by the kinase, the donor and acceptor antibodies are brought into close proximity, resulting in a FRET signal that is proportional to the extent of kinase activity.

General Protocol:

  • Reaction Setup: The kinase, substrate, and test compound (e.g., this compound or AZ3146) are incubated together in a microplate well containing an appropriate kinase buffer.

  • Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., room temperature or 30°C).

  • Detection: A detection solution containing the donor and acceptor antibodies is added to the wells. This stops the kinase reaction and allows for the detection of the phosphorylated substrate.

  • Signal Reading: The plate is read on an HTRF-compatible plate reader, which measures the fluorescence emission at two different wavelengths to calculate the HTRF ratio, which is proportional to the amount of phosphorylated product.

KINOMEscan™ (Competition Binding Assay)

The KINOMEscan™ platform from DiscoveRx is a high-throughput competition binding assay used to determine the binding affinities of a compound against a large panel of kinases.

Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The kinase is tagged with DNA, and the amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a higher binding affinity of the compound for the kinase.

General Protocol:

  • Assay Components: The assay consists of three main components: the DNA-tagged kinase, an immobilized ligand, and the test compound.

  • Competition: The test compound is incubated with the kinase and the immobilized ligand. The compound and the immobilized ligand compete for binding to the active site of the kinase.

  • Quantification: After an incubation period, unbound components are washed away. The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.

  • Data Analysis: The results are typically reported as the percentage of the control (DMSO) signal. A lower percentage of control indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.

Visualizations

Mps1/TTK Signaling Pathway in the Spindle Assembly Checkpoint

Mps1_Signaling_Pathway cluster_kinetochore Unattached Kinetochore cluster_cytosol Cytosol Mps1 Mps1/TTK Knl1 Knl1 Mps1->Knl1 P Bub1 Bub1 Mps1->Bub1 P Mad1 Mad1 Mps1->Mad1 P AuroraB Aurora B AuroraB->Mps1 Recruits & Activates Knl1->Bub1 Recruits Bub1->Mad1 Recruits Mad2_closed Mad2 (closed) Mad1->Mad2_closed Conformational change Cdc20 Cdc20 Mad2_closed->Cdc20 Binds Mad2_open Mad2 (open) Mad2_open->Mad2_closed APC_C APC/C Cdc20->APC_C Activates Securin Securin APC_C->Securin Ubiquitinates for degradation Separase Separase Securin->Separase Inhibits Anaphase Anaphase Separase->Anaphase Triggers Mps_BAY1 This compound Mps_BAY1->Mps1 AZ3146 AZ3146 AZ3146->Mps1

Caption: Mps1/TTK signaling at unattached kinetochores to activate the Spindle Assembly Checkpoint.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

Kinase_Profiling_Workflow cluster_assay Kinase Assay cluster_data Data Analysis Kinase Kinase Panel (e.g., 400+ kinases) Assay Incubate Kinase, Inhibitor, Substrate, and ATP (for activity assays) or Immobilized Ligand (for binding assays) Kinase->Assay Inhibitor Test Inhibitor (this compound or AZ3146) Inhibitor->Assay Detection Measure Kinase Activity or Binding Assay->Detection IC50 Calculate IC50/Kd values Detection->IC50 Selectivity Determine Selectivity Profile (On-target vs. Off-target) IC50->Selectivity Report Generate Comparison Report Selectivity->Report

Caption: Generalized workflow for determining the selectivity profile of a kinase inhibitor.

References

A Comparative Guide to Small Molecule Inhibitors Targeting Mps1 Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of alternative small molecule inhibitors to Mps-BAY1, a known inhibitor of the Monopolar spindle 1 (Mps1) kinase. Mps1 is a critical regulator of the spindle assembly checkpoint (SAC), a key cellular mechanism that ensures accurate chromosome segregation during mitosis. Dysregulation of the SAC is a hallmark of many cancers, making Mps1 an attractive target for anticancer drug development. This guide presents a comparative analysis of the biochemical and cellular activities of this compound and its alternatives, supported by experimental data and detailed methodologies.

Performance Comparison of Mps1 Inhibitors

The following tables summarize the in vitro potency and cellular activity of this compound and a selection of alternative small molecule inhibitors. The data has been compiled from various preclinical studies to provide a comprehensive overview for comparative purposes.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTargetIC50 (nM)Selectivity NotesReference
This compound Mps11 - 10Highly selective against a panel of 220 kinases.[1]
NMS-P715 Mps1182Highly selective; no other kinases inhibited below 5 µM.[2]
Reversine Mps12.8 - 6Also inhibits Aurora A (876 nM) and Aurora B (98.5 nM) kinases.
BAY 1161909 Mps1< 10Excellent selectivity profile.[3][4]
BAY 1217389 Mps1< 10Excellent selectivity profile.[3][4]
BOS172722 (CCT289346) Mps14 (at 10 µM ATP), 10 (at 1 mM ATP)Highly selective.[5]

Table 2: Cellular Activity and In Vivo Efficacy

CompoundCell Proliferation IC50Cellular EffectIn Vivo ModelEfficacyReference
This compound Varies (e.g., 160 nM to >10 µM in colon carcinoma lines)Induces premature anaphase, polyploidy, and apoptosis.[1]Tumor XenograftsSynergistic with paclitaxel (B517696) in reducing tumor growth.[6][1][6]
NMS-P715 Wide range of activity against various cancer cell lines.Accelerates mitotic exit, causes aneuploidy and cell death.Ovarian Cancer XenograftPotent tumor growth inhibition.[2]
Reversine Cell-type dependentInhibits the spindle assembly checkpoint in a dose-dependent manner.--
BAY 1161909 nmol/L rangeAbrogates SAC activity, leading to multinuclearity and tumor cell death.[7]Various Xenograft ModelsModerate monotherapy efficacy; strong synergy with paclitaxel.[7][7]
BAY 1217389 nmol/L rangeAbrogates SAC activity, leading to multinuclearity and tumor cell death.[7]Various Xenograft ModelsModerate monotherapy efficacy; strong synergy with paclitaxel.[7][7]
BOS172722 (CCT289346) More potent in triple-negative breast cancer (TNBC) cell lines.Induces gross chromosomal segregation defects and cell death.[5]TNBC Xenograft ModelsRobust tumor regressions in combination with paclitaxel.[5][5]

Signaling Pathway and Experimental Workflows

To understand the mechanism of action and the process of inhibitor evaluation, the following diagrams illustrate the Spindle Assembly Checkpoint pathway and a typical workflow for screening and validating small molecule inhibitors.

Spindle_Assembly_Checkpoint cluster_Kinetochore Unattached Kinetochore cluster_Cytoplasm Cytoplasm Mps1 Mps1 Bub1 Bub1 Mps1->Bub1 recruits & phosphorylates AuroraB Aurora B AuroraB->Mps1 activates Mad1_Mad2 Mad1/Mad2 Bub1->Mad1_Mad2 recruits MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC promotes formation APC_C APC/C-Cdc20 MCC->APC_C inhibits Securin Securin APC_C->Securin degrades Anaphase Anaphase Onset Separase Separase Securin->Separase inhibits Cohesin Cohesin Separase->Cohesin cleaves Mps1_Inhibitor Mps1 Inhibitor (e.g., this compound) Mps1_Inhibitor->Mps1

Caption: Spindle Assembly Checkpoint (SAC) Signaling Pathway.

Inhibitor_Screening_Workflow A Compound Library (Large & Diverse) B High-Throughput Screening (HTS) - In Vitro Kinase Assay A->B C Hit Identification (Compounds showing >50% inhibition) B->C D Dose-Response & IC50 Determination C->D E Selectivity Profiling (Panel of other kinases) D->E F Lead Compound Selection E->F G Cell-Based Assays (Cell Viability, SAC Abrogation) F->G H In Vivo Efficacy Studies (Xenograft Models) G->H I Preclinical Candidate H->I

Caption: Experimental Workflow for Small Molecule Inhibitor Screening.

Detailed Experimental Methodologies

The following are generalized protocols for key experiments cited in the comparison of Mps1 inhibitors. Specific parameters may vary between studies.

In Vitro Mps1 Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against Mps1 kinase activity.

Protocol:

  • Reaction Mixture Preparation: A reaction buffer containing recombinant human Mps1 enzyme, a suitable substrate (e.g., a generic peptide substrate or a physiological substrate like KNL1), and ATP is prepared.

  • Compound Dilution: The test inhibitor is serially diluted to a range of concentrations.

  • Incubation: The enzyme, substrate, and inhibitor are incubated together in the reaction buffer. The kinase reaction is initiated by the addition of ATP.

  • Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP) or non-radioactive methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays that measure ATP consumption (e.g., ADP-Glo).

  • Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Viability/Proliferation Assay (Crystal Violet Staining)

Objective: To assess the effect of an Mps1 inhibitor on the viability and proliferation of cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the Mps1 inhibitor or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 72 or 96 hours) to allow for cell proliferation.

  • Staining: The medium is removed, and the cells are fixed with a solution like glutaraldehyde. After washing, the cells are stained with a crystal violet solution, which stains the nuclei of adherent cells.

  • Quantification: The excess stain is washed away, and the bound dye is solubilized. The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance values are proportional to the number of viable, adherent cells. The IC50 for cell proliferation is calculated by plotting the percentage of cell viability against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of an Mps1 inhibitor in a living organism.

Protocol:

  • Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: The mice are randomized into treatment groups and are administered the Mps1 inhibitor (e.g., orally or intraperitoneally), a vehicle control, or a combination therapy (e.g., with paclitaxel) according to a specific dosing schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.

  • Endpoint: The study is concluded when the tumors in the control group reach a predetermined size or after a set duration of treatment.

  • Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated groups to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect. At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for biomarkers of drug activity.

References

BAY 1217389: A Comparative Analysis of Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

BAY 1217389 is a potent and selective inhibitor of Monopolar Spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint (SAC) in mitosis. Its high affinity for Mps1, with an IC50 value of 0.63 ± 0.27 nmol/L in biochemical assays, underscores its primary mechanism of action.[1] However, a comprehensive understanding of its kinase selectivity profile is crucial for predicting potential off-target effects and guiding further preclinical and clinical development. This guide provides a comparative analysis of BAY 1217389's cross-reactivity with other kinases, supported by available experimental data and detailed methodologies for relevant assays.

Kinase Selectivity Profile of BAY 1217389

The selectivity of BAY 1217389 has been evaluated against a panel of kinases, revealing a generally high degree of selectivity for Mps1. However, interactions with other kinases have been observed at higher concentrations. The following table summarizes the known cross-reactivity of BAY 1217389.

Kinase TargetBinding Affinity/Inhibition
Mps1 (TTK) IC50: 0.63 ± 0.27 nmol/L
PDGFRβ< 10 nmol/L[1]
Kit10 - 100 nmol/L[1]
CLK1, CLK2, CLK4100 - 1,000 nmol/L[1]
JNK1, JNK2, JNK3100 - 1,000 nmol/L[1]
LATS1100 - 1,000 nmol/L[1]
MAK100 - 1,000 nmol/L[1]
MAPKAP2100 - 1,000 nmol/L[1]
MERTK100 - 1,000 nmol/L[1]
p38β100 - 1,000 nmol/L[1]
PDGFRα100 - 1,000 nmol/L[1]
PIP5K1C100 - 1,000 nmol/L[1]
PRKD1100 - 1,000 nmol/L[1]
RPS6KA5100 - 1,000 nmol/L[1]

Experimental Protocols

The determination of kinase inhibition and binding affinity is performed using various biochemical assays. While the specific protocols used for generating the above data for BAY 1217389 are proprietary to Bayer, the following are representative, detailed methodologies for commonly employed kinase assays.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This assay format is widely used to measure the activity of a wide range of purified kinases.

Principle: A kinase phosphorylates a fluorescein-labeled substrate. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is then added. When the antibody binds to the phosphorylated substrate, it brings the terbium donor and the fluorescein (B123965) acceptor into close proximity, resulting in a FRET signal that is proportional to the kinase activity.

Protocol:

  • Reaction Setup: In a 384-well plate, add 2 µL of the test compound (e.g., BAY 1217389) at various concentrations.

  • Enzyme Addition: Add 2 µL of the kinase solution (e.g., Mps1) to each well.

  • Initiation of Reaction: Add 2 µL of a mixture containing the substrate and ATP to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Add 5 µL of a detection solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA to stop the reaction.

  • Second Incubation: Incubate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. The IC50 values are determined by fitting the data to a four-parameter logistic curve.

Radiometric Kinase Assay ([33P]-ATP Filter Binding Assay)

This is a classic and highly sensitive method for measuring kinase activity.

Principle: This assay measures the incorporation of a radioactive phosphate (B84403) group from [γ-33P]ATP onto a substrate by the kinase. The radiolabeled substrate is then captured on a filter membrane, and the amount of radioactivity is quantified.

Protocol:

  • Reaction Mixture Preparation: Prepare a master mix containing the kinase, substrate, and assay buffer.

  • Compound Addition: Add the test compound at various concentrations to the wells of a 96-well plate.

  • Reaction Initiation: Add the kinase/substrate master mix to each well, followed by the addition of [γ-33P]ATP to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes).

  • Reaction Termination and Filtration: Spot the reaction mixture onto a phosphocellulose filter mat. The filter mat is then washed multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Scintillation Counting: The filter mat is dried, and a scintillant is added. The radioactivity is then measured using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control (no inhibitor). IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Competitive Binding Assay (e.g., KINOMEscan™)

This type of assay measures the ability of a test compound to compete with an immobilized ligand for binding to the active site of a kinase.

Principle: A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase that binds to the solid support is quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates that the test compound has displaced the immobilized ligand.

Protocol:

  • Assay Preparation: A panel of DNA-tagged kinases is prepared.

  • Compound Incubation: The test compound (e.g., BAY 1217389) is incubated with the kinases and the immobilized ligand in a multi-well plate.

  • Washing: The plate is washed to remove unbound kinases.

  • Quantification: The amount of bound kinase is quantified by eluting the DNA tags and measuring their concentration using qPCR.

  • Data Analysis: The results are typically expressed as a percentage of the control (DMSO). A lower percentage indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.

Signaling Pathways of On-Target and Off-Target Kinases

Understanding the signaling pathways in which the primary target and off-target kinases are involved is essential for interpreting the potential biological consequences of inhibiting these kinases.

Mps1_Signaling_Pathway cluster_mitosis Mitosis cluster_inhibition Inhibition by BAY 1217389 Unattached Kinetochores Unattached Kinetochores Mps1 Mps1 Unattached Kinetochores->Mps1 recruits & activates SAC Spindle Assembly Checkpoint (SAC) Activation Mps1->SAC APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) SAC->APC_C inhibits Separase Separase APC_C->Separase inhibits Anaphase Anaphase Separase->Anaphase triggers BAY1217389 BAY 1217389 BAY1217389->Mps1

Caption: Mps1 Signaling Pathway in Mitosis.

PDGFR_Signaling_Pathway cluster_inhibition Potential Off-Target Inhibition PDGF PDGF Ligand PDGFRb PDGFRβ Receptor PDGF->PDGFRb binds & dimerizes PI3K PI3K PDGFRb->PI3K RAS RAS PDGFRb->RAS AKT AKT PI3K->AKT Cell_Surv Cell Survival AKT->Cell_Surv RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Pro Cell Proliferation ERK->Cell_Pro Cell_Mig Cell Migration ERK->Cell_Mig BAY1217389 BAY 1217389 BAY1217389->PDGFRb

Caption: PDGFRβ Signaling Pathway.

JNK_Signaling_Pathway cluster_inhibition Potential Off-Target Inhibition Stress Cellular Stress (e.g., UV, Cytokines) MAP3K MAP3K Stress->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK c_Jun c-Jun JNK->c_Jun Apoptosis Apoptosis c_Jun->Apoptosis Inflammation Inflammation c_Jun->Inflammation BAY1217389 BAY 1217389 BAY1217389->JNK

Caption: JNK Signaling Pathway.

CLK1_Signaling_Pathway cluster_inhibition Potential Off-Target Inhibition CLK1 CLK1 SR_Proteins SR Proteins CLK1->SR_Proteins phosphorylates Spliceosome Spliceosome SR_Proteins->Spliceosome regulates assembly Alternative_Splicing Alternative Splicing Spliceosome->Alternative_Splicing Gene_Expression Gene Expression Alternative_Splicing->Gene_Expression BAY1217389 BAY 1217389 BAY1217389->CLK1

Caption: CLK1 Signaling Pathway.

Conclusion

BAY 1217389 demonstrates high potency and selectivity for its primary target, Mps1. While cross-reactivity with other kinases has been observed, these interactions generally occur at concentrations significantly higher than its Mps1 IC50. The off-target kinases identified are involved in diverse cellular processes, including cell growth, stress response, and RNA splicing. A thorough understanding of this selectivity profile, coupled with detailed knowledge of the experimental methodologies used for its determination, is paramount for the continued development of BAY 1217389 as a therapeutic agent. The provided data and representative protocols serve as a valuable resource for researchers in the field of kinase inhibitor development.

References

A Head-to-Head Comparison of Mps-BAY1 and Other Clinical MPS1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Monopolar spindle 1 (MPS1), a key regulator of the spindle assembly checkpoint (SAC), has emerged as a promising therapeutic target in oncology. Inhibition of MPS1 disrupts mitotic progression in cancer cells, leading to aneuploidy and eventual cell death. This guide provides a head-to-head comparison of Mps-BAY1 and its analogs with other clinical-stage MPS1 inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development efforts.

Performance Comparison of Clinical MPS1 Inhibitors

The following table summarizes the in vitro potency of this compound and its closely related analog BAY 1217389, alongside another clinical-stage MPS1 inhibitor, BOS172722 (formerly CCT289346). The data highlights the high potency of these compounds against MPS1 kinase and their efficacy in inhibiting cancer cell proliferation.

InhibitorTargetBiochemical IC50Cellular IC50 (Cell Proliferation)Cell Line(s)Reference
This compound (BAY 1161909) MPS1< 1 nM< 400 nMHeLa[1][2]
BAY 1217389 MPS10.63 ± 0.27 nMMedian: 6.7 nM (Range: 3 to >300 nM)Various tumor cell lines[3][4]
BOS172722 (CCT289346) MPS111 nM (at 1 mM ATP)63 nM (P-MPS1)HCT116[5][6][7]

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration in biochemical assays and the cell line used in cellular assays.

Mechanism of Action: Targeting the Spindle Assembly Checkpoint

MPS1 inhibitors exert their anticancer effects by abrogating the spindle assembly checkpoint (SAC), a critical cellular process that ensures the fidelity of chromosome segregation during mitosis.[8][9]

Signaling Pathway of MPS1 in the Spindle Assembly Checkpoint

The diagram below illustrates the central role of MPS1 in the SAC signaling cascade. In response to unattached kinetochores, MPS1 is activated and initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC). The MCC then inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing premature sister chromatid separation and ensuring accurate chromosome segregation.

Experimental_Workflow General Workflow for MPS1 Inhibitor Evaluation cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Kinase_Assay Biochemical Kinase Assay Cell_Proliferation Cell Proliferation Assay Kinase_Assay->Cell_Proliferation SAC_Assay Spindle Assembly Checkpoint Assay Cell_Proliferation->SAC_Assay Xenograft Tumor Xenograft Model SAC_Assay->Xenograft PD_Analysis Pharmacodynamic Analysis Xenograft->PD_Analysis Clinical_Candidate Clinical Candidate Selection PD_Analysis->Clinical_Candidate Lead_Compound Lead Compound Identification Lead_Compound->Kinase_Assay Synergy_Diagram Synergistic Action of MPS1 Inhibitors and Paclitaxel Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules SAC_Activation SAC Activation (Mitotic Arrest) Microtubules->SAC_Activation Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis SAC_Activation->Mitotic_Catastrophe leads to MPS1_Inhibitor MPS1 Inhibitor (e.g., this compound) SAC_Override SAC Override MPS1_Inhibitor->SAC_Override SAC_Override->Mitotic_Catastrophe accelerates

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Mps-BAY1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring a safe laboratory environment is paramount. Mps-BAY1, a potent and selective inhibitor of the monopolar spindle 1 (MPS1) kinase, is a valuable tool in cancer research due to its ability to induce mitotic catastrophe in cancer cells.[1][2][3] As with any potent research compound, its proper handling and disposal are critical to protect laboratory personnel and the environment. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, aligning with best practices for handling hazardous and cytotoxic agents.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): A multi-layered approach to PPE is essential to minimize exposure.

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Work - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves
Handling of Powders/Solids - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile or neoprene)- Chemical-resistant apron- Head covering- Chemical-resistant boots or shoe covers
Handling of Liquids/Solutions - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., butyl rubber, Viton®)- Chemical-resistant apron over lab coat- Elbow-length gloves for mixing and loading
Waste Handling & Disposal - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Chemical-resistant apron- Respirator (if aerosols or vapors are generated)

Note: Always consult your institution's specific safety protocols and the general principles of handling potent chemical compounds.[4]

This compound Waste Disposal Protocol

The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste.[5][6] Under no circumstances should this chemical or its solutions be disposed of down the drain.[7] High-temperature incineration is the generally recommended method for the final disposal of cytotoxic and potent pharmaceutical compounds.[8][9]

Step 1: Waste Segregation

Proper segregation at the point of generation is the first and most critical step.[5][7][8]

  • Solid Waste: This includes unused or expired this compound powder, contaminated personal protective equipment (gloves, gowns, shoe covers), weighing papers, pipette tips, and any other disposable labware that has come into contact with the compound.[5][7][8]

  • Liquid Waste: This category includes solutions containing this compound, such as stock solutions, experimental media, and the first rinsate from decontaminating glassware.[5][7]

Step 2: Waste Containment and Labeling

All waste containers must be clearly labeled and appropriate for hazardous materials.

Waste TypeContainer TypeLabeling Requirements
Solid Waste Puncture-resistant, sealable container"Hazardous Waste - Cytotoxic""this compound Solid Waste"Date of accumulation
Liquid Waste Leak-proof, shatter-resistant container with a secure screw-top cap"Hazardous Waste - Cytotoxic""this compound Liquid Waste in [Solvent]"Approximate concentrationDate of accumulation

It is imperative to use containers that are compatible with the waste they are holding and to never mix incompatible waste streams.[10][11]

Step 3: Decontamination of Work Area and Equipment

Thorough decontamination of all surfaces and reusable equipment is essential to prevent cross-contamination and accidental exposure.

Decontamination Protocol:

  • Preparation: Don appropriate PPE before starting the decontamination process.

  • Initial Cleaning: Wipe down all surfaces and equipment with a detergent solution. Dispose of the cleaning materials as solid hazardous waste.

  • Solvent Rinse: For glassware and non-disposable equipment, rinse with a suitable solvent (e.g., ethanol (B145695) or DMSO, depending on the solubility of this compound). Collect the first rinsate as liquid hazardous waste. [6]

  • Final Cleaning: Wash with an appropriate laboratory detergent and rinse thoroughly with water.

Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process and workflow for the safe handling and disposal of this compound.

Mps_BAY1_Disposal_Workflow cluster_handling Handling this compound cluster_waste_generation Waste Generation cluster_disposal Disposal Procedure start Start: this compound Experiment ppe Don Appropriate PPE start->ppe handling Weighing/Solution Preparation (in fume hood) ppe->handling experiment Conduct Experiment handling->experiment solid_waste Solid Waste Generated (Gloves, Tips, Vials) experiment->solid_waste liquid_waste Liquid Waste Generated (Solutions, Rinsate) experiment->liquid_waste decontaminate Decontaminate Work Area & Equipment experiment->decontaminate segregate Segregate Waste solid_waste->segregate liquid_waste->segregate contain_solid Contain Solid Waste in Labeled Container segregate->contain_solid contain_liquid Contain Liquid Waste in Labeled Container segregate->contain_liquid store Store in Satellite Accumulation Area contain_solid->store contain_liquid->store decontaminate->liquid_waste Collect First Rinsate ehs_pickup Arrange for EHS Pickup store->ehs_pickup end End: Professional Disposal (Incineration) ehs_pickup->end

Workflow for the safe disposal of this compound.

Signaling Pathway Context: The Importance of Proper Disposal

This compound exerts its potent anticancer effects by inhibiting the MPS1 kinase, a key regulator of the spindle assembly checkpoint (SAC).[1][2] This inhibition leads to premature anaphase entry, chromosome misalignment, and ultimately, mitotic catastrophe and apoptosis in cancer cells.[1][2] The potent biological activity of this compound underscores the importance of preventing its release into the environment, where it could have unintended effects on living organisms.

Mps_BAY1_Signaling_Pathway cluster_mitosis Mitosis cluster_sac Spindle Assembly Checkpoint (SAC) cluster_outcome Cellular Outcome Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase SAC_Active SAC Active Metaphase->SAC_Active Unattached Kinetochores Signal Telophase Telophase Anaphase->Telophase MPS1 MPS1 MPS1->SAC_Active Activates APC_C Anaphase-Promoting Complex (APC/C) SAC_Active->APC_C Inhibits APC_C->Anaphase Initiates Mps_BAY1 This compound Mps_BAY1->MPS1 Inhibits Premature_Anaphase Premature Anaphase Mps_BAY1->Premature_Anaphase Chromosome_Missegregation Chromosome Missegregation Premature_Anaphase->Chromosome_Missegregation Mitotic_Catastrophe Mitotic Catastrophe Chromosome_Missegregation->Mitotic_Catastrophe Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

Simplified signaling pathway of this compound action.

By adhering to these rigorous disposal procedures, researchers can continue to utilize valuable compounds like this compound to advance scientific knowledge while upholding the highest standards of laboratory safety and environmental responsibility. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.[5][7]

References

Personal protective equipment for handling Mps-BAY1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of Mps-BAY1, a potent inhibitor of the Monopolar spindle 1 (Mps1) kinase. Given the absence of a specific Safety Data Sheet (SDS), this guide is based on the precautionary principle, treating this compound as a potentially hazardous compound. Adherence to these guidelines is essential to ensure personal safety and maintain the integrity of your research.

Immediate Safety and Personal Protective Equipment (PPE)

Due to its nature as a potent, biologically active small molecule inhibitor, this compound requires stringent handling protocols to prevent accidental exposure. The following table summarizes the recommended PPE for various laboratory activities.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Respiratory Protection: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders. - Hand Protection: Double-gloving with nitrile gloves. - Eye Protection: Chemical splash goggles. - Body Protection: Disposable gown with tight-fitting cuffs over a fully buttoned lab coat. - Ventilation: All manipulations must be performed in a certified chemical fume hood or a powder containment hood.
Solution Preparation and Handling - Hand Protection: Double-gloving with nitrile gloves. - Eye Protection: Safety glasses with side shields. A face shield is recommended if there is a risk of splashing. - Body Protection: Fully buttoned lab coat. - Ventilation: All work should be conducted within a certified chemical fume hood.
Cell Culture and In Vitro Assays - Hand Protection: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Body Protection: Lab coat. - Containment: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.

Operational Plan: From Receipt to Disposal

A systematic approach is critical for the safe management of this compound in the laboratory.

Receiving and Storage
  • Upon receipt, immediately inspect the container for any signs of damage or leakage.

  • Store this compound in a cool, dry, and dark place, typically at -20°C or as specified by the supplier.

  • The storage location should be clearly labeled as containing a potent compound and be in a designated, low-traffic area of the laboratory.

Handling and Experimental Use
  • Designated Area: All work with this compound, both in solid and solution form, should be conducted in a designated and clearly marked area.

  • Fume Hood Usage: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If this is not feasible, ensure all equipment is thoroughly decontaminated after use.

  • Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.

Experimental Protocols

General Protocol for Preparing a Stock Solution
  • Bring the vial of this compound to room temperature in a desiccator before opening to prevent condensation.

  • Perform all calculations for the desired stock concentration beforehand.

  • Inside a chemical fume hood, carefully weigh the required amount of this compound powder.

  • Using a calibrated pipette, slowly add the appropriate solvent (e.g., DMSO) to the vial to dissolve the compound.

  • Vortex briefly to ensure complete dissolution.

  • Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution at the recommended temperature, protected from light.

In Vitro Kinase Assay Workflow

The following diagram outlines a general workflow for evaluating the inhibitory activity of this compound in an in vitro kinase assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagent_prep Reagent Preparation (Kinase, Substrate, ATP, this compound) serial_dilution Serial Dilution of this compound reagent_prep->serial_dilution add_inhibitor Add Diluted this compound serial_dilution->add_inhibitor add_kinase Add Kinase to Plate add_kinase->add_inhibitor pre_incubate Pre-incubation add_inhibitor->pre_incubate start_reaction Initiate Reaction (Add Substrate/ATP) pre_incubate->start_reaction incubate Incubation start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_signal Detect Signal (e.g., Luminescence, Fluorescence) stop_reaction->detect_signal data_analysis Data Analysis (IC50 determination) detect_signal->data_analysis

Caption: A typical experimental workflow for an in vitro kinase assay.

Mps1 Signaling Pathway

Mps1 is a key regulator of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures proper chromosome segregation during mitosis. Inhibition of Mps1 by this compound disrupts this process, leading to mitotic errors and potentially cell death in cancer cells.

G cluster_mitosis Mitosis unattached_kt Unattached Kinetochores mps1 Mps1 Kinase unattached_kt->mps1 recruits & activates mad1_mad2 Mad1/Mad2 Complex mps1->mad1_mad2 phosphorylates bub1_bubr1 Bub1/BubR1 mps1->bub1_bubr1 phosphorylates cdc20 Cdc20 mad1_mad2->cdc20 inhibit bub1_bubr1->cdc20 inhibit apc Anaphase-Promoting Complex (APC/C) cdc20->apc activates anaphase Anaphase Onset apc->anaphase initiates mps_bay1 This compound mps_bay1->mps1 inhibits

Caption: The Mps1 signaling pathway in the spindle assembly checkpoint.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

  • Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and any other disposable materials that have come into contact with this compound. Place these items in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container.

  • Decontamination: All non-disposable equipment should be decontaminated after use. A common procedure involves rinsing with an appropriate organic solvent (e.g., ethanol (B145695) or isopropanol) followed by washing with soap and water. Collect all rinsate as hazardous liquid waste.

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office, in accordance with local, state, and federal regulations.

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